molecular formula C12H21N3O5S3 B549342 Brinzolamide CAS No. 138890-62-7

Brinzolamide

Cat. No.: B549342
CAS No.: 138890-62-7
M. Wt: 383.5 g/mol
InChI Key: HCRKCZRJWPKOAR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brinzolamide is a potent and selective inhibitor of carbonic anhydrase II (CA-II), a key enzyme in the production of aqueous humor. Its primary research value lies in the study of intraocular pressure (IOP) regulation and the pathophysiology of conditions like open-angle glaucoma and ocular hypertension. By inhibiting carbonic anhydrase in the ciliary processes of the eye, this compound slows the formation of bicarbonate ions, which subsequently reduces sodium and fluid transport, thereby decreasing aqueous humor secretion and lowering IOP. This mechanism provides a critical tool for investigating aqueous humor dynamics and validating novel therapeutic targets for glaucoma management. This compound is also used in pharmacological studies to understand its distinct pharmacokinetic profile, including its extensive binding to carbonic anhydrase in erythrocytes, which results in a prolonged half-life, and the activity of its primary metabolite, N-Desethylthis compound. Research-grade this compound enables scientists to explore the efficacy and safety profiles of carbonic anhydrase inhibitors in experimental models. This product is strictly for research purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O5S3/c1-3-14-10-8-15(5-4-6-20-2)23(18,19)12-9(10)7-11(21-12)22(13,16)17/h7,10,14H,3-6,8H2,1-2H3,(H2,13,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRKCZRJWPKOAR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045531
Record name Brinzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

7.13e-01 g/L
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

138890-62-7
Record name Brinzolamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138890-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brinzolamide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138890627
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brinzolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRINZOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9451Z89515
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name Brinzolamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brinzolamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Synthesis and Chemical Properties of Brinzolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Brinzolamide, a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and ocular hypertension. The information presented herein is intended for a technical audience and details the chemical characteristics, synthetic pathways, and mechanism of action of this important pharmaceutical agent.

Chemical Properties of this compound

This compound, with the IUPAC name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide, is a white to off-white powder.[1][2] A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReferences
IUPAC Name (4R)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydro-1λ⁶-thieno[3,2-e]thiazine-6-sulfonamide[1]
CAS Number 138890-62-7[3][4]
Molecular Formula C₁₂H₂₁N₃O₅S₃[3][4]
Molecular Weight 383.51 g/mol [4]
Melting Point 131-132 °C[3]
Solubility Insoluble in water; soluble in ethanol.[4][5] Aqueous solubility is pH-dependent, increasing in acidic or basic conditions.[2]
pKa 5.9 and 8.5[5]
LogP -1.8[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various reported routes. A common approach starts from 3-acetyl-2,5-dichlorothiophene.[6][7] The synthesis involves the formation of a thienothiazine ring system, followed by the introduction of the sulfonamide group and the chiral ethylamino side chain.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol based on reported synthetic routes. Specific reagents and conditions may vary between different published methods.

Step 1: Formation of the Thienothiazine Core

  • Reaction of 3-acetyl-2,5-dichlorothiophene: The starting material, 3-acetyl-2,5-dichlorothiophene, is reacted with sodium bisulfite to form a key intermediate.[7][8]

  • Chlorination: The intermediate is then treated with a chlorinating agent, such as phosphorus pentachloride, to yield a sulfonyl chloride.[8]

  • Amination and Cyclization: Reaction with 3-methoxypropylamine leads to the formation of the sulfonamide and subsequent intramolecular cyclization to form the thieno[3,2-e]thiazine dioxide core structure.[9]

Step 2: Introduction of the Sulfonamide Group

  • Lithiation: The thienothiazine intermediate undergoes a halogen-metal exchange, typically using n-butyllithium at low temperatures (e.g., -70°C), to form a thienyllithium species.[6][7]

  • Sulfonylation: This intermediate is then reacted with sulfur dioxide followed by treatment with hydroxylamine-O-sulfonic acid to introduce the sulfonamide group at the 6-position of the thieno[3,2-e]thiazine ring.[6]

Step 3: Introduction of the Chiral Side Chain and Final Product Formation

  • Asymmetric Reduction: A key step involves the stereoselective reduction of a ketone intermediate to introduce the chiral center. This can be achieved using a chiral reducing agent such as (+)-B-chlorodiisopinocampheylborane.[6][10]

  • Introduction of the Ethylamino Group: The resulting chiral alcohol is converted to a leaving group (e.g., a tosylate) and then displaced with ethylamine to introduce the (R)-ethylamino group.[11]

  • Purification: The final crude this compound is purified. This may involve chiral resolution using an agent like di-p-toluoyl-D-tartaric acid to isolate the desired (R)-enantiomer, followed by recrystallization.[7]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_intermediate1 Thienothiazine Formation cluster_intermediate2 Sulfonamide Introduction cluster_intermediate3 Chiral Side Chain Introduction cluster_final Final Product 3-acetyl-2,5-dichlorothiophene 3-acetyl-2,5-dichlorothiophene Thienothiazine Intermediate Thienothiazine Intermediate 3-acetyl-2,5-dichlorothiophene->Thienothiazine Intermediate Sulfonated Intermediate Sulfonated Intermediate Thienothiazine Intermediate->Sulfonated Intermediate Chiral Intermediate Chiral Intermediate Sulfonated Intermediate->Chiral Intermediate This compound This compound Chiral Intermediate->this compound Mechanism_of_Action cluster_process Aqueous Humor Production in Ciliary Processes CO2 + H2O CO2 + H2O H2CO3 (Carbonic Acid) H2CO3 (Carbonic Acid) CO2 + H2O->H2CO3 (Carbonic Acid) Carbonic Anhydrase II HCO3- + H+ HCO3- + H+ H2CO3 (Carbonic Acid)->HCO3- + H+ HCO3- + H+ (Bicarbonate) HCO3- + H+ (Bicarbonate) Aqueous Humor Secretion Aqueous Humor Secretion Increased Intraocular Pressure Increased Intraocular Pressure Aqueous Humor Secretion->Increased Intraocular Pressure Decreased Aqueous Humor Secretion Decreased Aqueous Humor Secretion HCO3- + H+->Aqueous Humor Secretion This compound This compound Carbonic Anhydrase II Carbonic Anhydrase II This compound->Carbonic Anhydrase II Inhibits Reduced Intraocular Pressure Reduced Intraocular Pressure Decreased Aqueous Humor Secretion->Reduced Intraocular Pressure

References

In Vitro Efficacy of Brinzolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies investigating the efficacy of Brinzolamide, a potent carbonic anhydrase inhibitor used in the management of glaucoma. This document details the key efficacy parameters, experimental methodologies, and underlying mechanisms of action, presented in a format tailored for research and development professionals.

Core Efficacy Data: Carbonic Anhydrase Inhibition

This compound's primary mechanism of action is the selective inhibition of carbonic anhydrase (CA), particularly the isoenzyme CA-II, which is abundant in the ciliary processes of the eye. Inhibition of this enzyme reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion and lowers intraocular pressure (IOP). The in vitro inhibitory potency of this compound against key human carbonic anhydrase isoenzymes is summarized below.

IsoenzymeIC₅₀ (nM)Selectivity vs. CA-IReference
Carbonic Anhydrase II (CA-II)3.19 - 3.2~428x[1][2][3]
Carbonic Anhydrase IV (CA-IV)45.3~30x[1]
Carbonic Anhydrase I (CA-I)~1,3651x[1]

In Vitro Release and Permeability Studies

The efficacy of topically applied this compound is highly dependent on its formulation, which governs its release profile and ability to permeate the cornea. Various novel formulations, such as nanoparticles and nanoemulsions, have been developed to enhance its bioavailability.

Comparative In Vitro Drug Release Profiles

The following table summarizes the cumulative release of this compound from different formulations over time, typically assessed using dialysis-based methods.

Formulation1 hour (%)3 hours (%)6 hours (%)24 hours (%)65 hours (%)Reference
This compound-PLGA Nanoparticles -~54-~85~99[4][5]
Liquid Crystalline Nanoparticles (LCNPs) ~55.4-~72.3 (at 2h)--[6]
Commercial Suspension (Azopt®) ~80.3-~93.5 (at 2h)--[6]
Ex Vivo Corneal Permeation

Corneal permeability is a critical determinant of ocular drug delivery. These studies are often conducted using excised corneas mounted in Franz diffusion cells.

FormulationApparent Permeability Coefficient (Papp) (cm/s)Fold Increase vs. ControlReference
Liquid Crystalline Nanoparticles (LCNPs) 3.44 x 10⁻⁶3.47[6][7]
Commercial Suspension (Azopt®) 0.99 x 10⁻⁶1.00[6]
Transniosomes 0.044 (cm/h)2.03 vs. free drug suspension[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. This section outlines the protocols for key experiments cited in this compound research.

Carbonic Anhydrase Inhibition Assay (Esterase Activity Method)

This assay quantifies the inhibitory effect of this compound on the esterase activity of carbonic anhydrase.

Principle: Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of substrates like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a chromophore. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase isoenzymes (I, II, IV)

  • This compound stock solution (in DMSO)

  • 4-Nitrophenyl acetate (NPA) substrate

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA isoenzyme in the assay buffer.

  • Inhibitor Incubation: Add 10 µL of various concentrations of this compound solution (or DMSO for control) to the wells of a 96-well plate.

  • Add 170 µL of the CA enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 20 µL of the NPA substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode for at least 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

In Vitro Drug Release Study (Dialysis Bag Method)

This method assesses the rate and extent of drug release from a formulation into a surrounding medium.

Principle: A drug-loaded formulation is placed inside a semi-permeable dialysis membrane, which is then suspended in a larger volume of release medium. The drug diffuses out of the formulation and across the membrane into the medium, where its concentration is measured over time.

Materials:

  • This compound formulation (e.g., nanoparticle suspension)

  • Dialysis tubing (e.g., MWCO 12–14 kDa)

  • Simulated Tear Fluid (STF), pH 7.4

  • Rotator oven or shaking water bath

  • HPLC system for drug quantification

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release medium.

  • Loading: Accurately measure a specific volume of the this compound formulation (e.g., equivalent to 1 mg of drug) and place it inside the dialysis bag. Securely seal both ends.

  • Immersion: Place the sealed bag into a container with a defined volume of STF (e.g., 20 mL). To maintain sink conditions, a surfactant like Tween 80 (0.1% v/v) may be added to the medium.[4]

  • Incubation: Place the container in a rotator oven or shaking water bath set to 37°C and a constant speed (e.g., 50 rpm).[4]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed STF to maintain a constant volume.

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.

Ex Vivo Corneal Permeation Study (Franz Diffusion Cell)

This experiment evaluates the ability of a drug formulation to penetrate the corneal barrier.[6]

Principle: A freshly excised cornea is mounted between the donor and receptor chambers of a Franz diffusion cell. The drug formulation is applied to the epithelial side (donor chamber), and the amount of drug that permeates through the cornea into the receptor chamber is measured over time.

Materials:

  • Freshly excised corneas (e.g., from rabbit or goat)[6][8]

  • Franz diffusion cells

  • Glutathione Bicarbonate Ringer (GBR) solution or Simulated Tear Fluid (STF)

  • This compound formulation and control suspension

  • Water bath with magnetic stirrer

  • HPLC system

Procedure:

  • Cornea Preparation: Immediately after excision, carefully mount the cornea between the donor and receptor chambers of the Franz cell, with the epithelial surface facing the donor chamber.[8]

  • Cell Assembly: Fill the receptor chamber with pre-warmed (37°C) GBR or STF solution, ensuring no air bubbles are trapped beneath the cornea. Place a small magnetic stir bar in the receptor chamber.[6]

  • Drug Application: Place the assembled cells in a water bath maintained at 37°C. Add a precise volume (e.g., 500 µL) of the this compound formulation to the donor chamber.[6]

  • Sampling: At set intervals (e.g., 30, 60, 90, 120, 180, 240, 360 min), collect samples from the receptor chamber.[6]

  • Replacement: After each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed buffer.

  • Quantification: Determine the concentration of this compound in the samples using HPLC.

  • Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The apparent permeability coefficient (Papp) is calculated using the formula: Papp = Jss / C₀, where C₀ is the initial drug concentration in the donor chamber.

Cytotoxicity Assay

This assay assesses the safety of this compound formulations on relevant ocular cell lines.

Principle: Ocular cell lines are exposed to various concentrations of the drug formulation. Cell viability is then measured using a metabolic indicator dye (e.g., MTT, WST-1) or a staining dye (Crystal Violet), which correlates with the number of living cells.

Materials:

  • Statens Seruminstitut Rabbit Cornea (SIRC) or human corneal epithelial (HCEC) cells[4][9]

  • Cell culture medium (e.g., EMEM or DMEM/F-12) with supplements (e.g., FBS)

  • This compound formulation

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the SIRC or HCEC cells into a 96-well plate at a predetermined density and allow them to adhere and grow to confluence (typically 24-48 hours).

  • Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the test substance for a specified period (e.g., 24 or 48 hours).[9]

  • Viability Measurement: After incubation, remove the treatment medium. Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan crystals, and read absorbance).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot cell viability against drug concentration to determine the IC₅₀ (the concentration that causes 50% reduction in cell viability).

Visualized Workflows and Pathways

Mechanism of Action: Carbonic Anhydrase II Inhibition

G cluster_ciliary Ciliary Epithelium cluster_drug cluster_effect Physiological Effect CO2 CO₂ + H₂O HCO3 H⁺ + HCO₃⁻ Aqueous_Humor Reduced Bicarbonate and Fluid Transport HCO3->Aqueous_Humor CAII Carbonic Anhydrase II This compound This compound This compound->CAII Inhibits IOP Decreased Aqueous Humor Secretion Aqueous_Humor->IOP Lower_IOP Lower Intraocular Pressure (IOP) IOP->Lower_IOP

Experimental Workflow: Ex Vivo Corneal Permeation

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Excise Rabbit or Goat Cornea B Mount Cornea in Franz Diffusion Cell A->B C Fill Receptor with Buffer (37°C) B->C D Apply this compound Formulation to Donor C->D E Sample Receptor Chamber at Timed Intervals D->E F Replenish with Fresh Buffer E->F F->E G Quantify Drug Concentration (HPLC) F->G H Plot Cumulative Drug Permeated vs. Time G->H I Calculate Permeability Coefficient (Papp) H->I

Experimental Workflow: In Vitro Cytotoxicity Assay

G cluster_culture Cell Culture cluster_treat Treatment cluster_measure Measurement & Analysis A Seed SIRC or HCEC Cells in 96-well Plate B Incubate for 24-48h to Reach Confluence A->B D Replace Medium and Apply Formulations to Cells B->D C Prepare Serial Dilutions of this compound Formulation C->D E Incubate for Specified Period (e.g., 48h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance with Plate Reader F->G H Calculate % Viability vs. Control G->H I Determine IC₅₀ Value H->I

References

In Vivo Animal Models for Brinzolamide Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the common in vivo animal models utilized in the research and development of Brinzolamide, a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in the treatment of glaucoma and ocular hypertension. This document details experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II). The primary mechanism of action involves the inhibition of CA-II in the ciliary processes of the eye. This enzymatic inhibition reduces the formation of bicarbonate ions from carbon dioxide and water, a critical step in the production of aqueous humor. The subsequent decrease in bicarbonate and fluid transport across the ciliary epithelium leads to a reduction in the rate of aqueous humor secretion, thereby lowering intraocular pressure. More than 99% of carbonic anhydrase activity must be inhibited to achieve a measurable reduction in IOP.

Signaling Pathway of this compound in Aqueous Humor Production

Brinzolamide_Pathway cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzes HCO3 HCO3- + H+ Fluid_Transport ↓ Bicarbonate and Fluid Transport HCO3->Fluid_Transport CAII->HCO3 This compound This compound This compound->CAII Inhibits Aqueous_Production ↓ Aqueous Humor Production Fluid_Transport->Aqueous_Production IOP ↓ Intraocular Pressure Aqueous_Production->IOP

Caption: Mechanism of action of this compound in reducing intraocular pressure.

Commonly Used Animal Models

Rabbits, monkeys, rats, and cats are the most frequently utilized animal models for in vivo studies of this compound. Each species offers unique advantages for specific research questions, ranging from pharmacokinetic profiling to efficacy and safety assessments in models of ocular hypertension.

Rabbit Models

Rabbits are widely used in ophthalmic research due to their large eyes, ease of handling, and cost-effectiveness. They are particularly valuable for pharmacokinetic studies and for evaluating the IOP-lowering effects of topical formulations.

2.1.1. Normotensive Rabbit Model

This model is used to assess the baseline pharmacokinetics and pharmacodynamics of this compound in healthy eyes.

2.1.2. Water-Loading Induced Ocular Hypertension Model

This acute model is employed to evaluate the efficacy of IOP-lowering agents in a state of elevated intraocular pressure. Ocular hypertension is induced by oral administration of a large volume of tap water, which is thought to increase aqueous humor production and potentially decrease outflow.

Experimental Protocol: Water-Loading Induced Ocular Hypertension in Rabbits

  • Animal Selection: Use healthy New Zealand White or Dutch Belted rabbits.

  • Baseline IOP Measurement: Measure baseline IOP in both eyes using a calibrated tonometer (e.g., pneumatonometer).

  • Induction of Ocular Hypertension: Administer 60 mL/kg of tap water orally via an orogastric tube.

  • Drug Administration: Topically administer a single drop (approximately 30-50 µL) of this compound formulation to one eye. The contralateral eye may receive a vehicle control.

  • IOP Monitoring: Measure IOP at regular intervals (e.g., 20, 40, 60, and 90 minutes) after water loading to assess the drug's effect on the elevated IOP.

Monkey Models

Non-human primates, particularly cynomolgus monkeys (Macaca fascicularis), are considered a highly relevant model for glaucoma research due to the anatomical and physiological similarities of their eyes to human eyes.

2.2.1. Laser-Induced Ocular Hypertension Model

This is a chronic model of glaucoma where laser photocoagulation is applied to the trabecular meshwork to obstruct aqueous humor outflow and induce a sustained elevation in IOP.

Experimental Protocol: Laser-Induced Ocular Hypertension in Monkeys

  • Animal Selection and Pre-operative Examination: Use healthy adult cynomolgus monkeys. Conduct a thorough ophthalmic examination, including tonometry, slit-lamp biomicroscopy, and optical coherence tomography (OCT) to rule out pre-existing ocular conditions.

  • Anesthesia: Anesthetize the monkey using an appropriate protocol (e.g., ketamine, dexmedetomidine). Apply a topical anesthetic to the cornea.

  • Laser Photocoagulation: Use an argon laser to deliver burns to the trabecular meshwork. The number of spots and laser power can be adjusted to achieve the desired level of IOP elevation.

  • Post-operative Care: Administer topical antibiotics and anti-inflammatory agents to manage post-laser inflammation.

  • IOP Monitoring: Monitor IOP regularly until a stable, elevated pressure is achieved. This may require multiple laser treatments over several weeks.

  • Drug Efficacy Testing: Once a stable model of ocular hypertension is established, topical this compound can be administered to evaluate its IOP-lowering efficacy.

Rat Models

Rats are a cost-effective model for initial screening of ophthalmic drugs and for studying specific aspects of glaucoma pathology.

2.3.1. Ocular Hypertensive Rat Model

Various methods can be used to induce ocular hypertension in rats, including the injection of hypertonic saline into the episcleral veins or the use of hydrogels to obstruct aqueous outflow. One study utilized a hydrogel injection into the anterior chamber to create a chronic ocular hypertension model.

Cat Models

Cats, including those with spontaneous primary congenital glaucoma, have been used to study the effects of this compound on IOP.

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from various in vivo studies on this compound.

Table 1: Pharmacokinetics of this compound in Rabbits
ParameterAdministration RouteDoseValueReference
Aqueous Humor
ClearanceIntracameral4.5 µg4.12 - 4.2 µL/min
Apparent Volume of Distribution (steady-state)Intracameral4.5 µg673 - 690 µL
Terminal Half-lifeIntracameral4.5 µg3.4 h
Absolute BioavailabilityTopical (1% suspension)500 µg0.10% - 0.11%
Plasma/Whole Blood
Elimination Half-lifeIntravenous0.75 mg/kg> 2 weeks
Whole Blood/Plasma Concentration RatioIntravenous0.75 mg/kg~400-950 (after 8h)
Table 2: Pharmacodynamics of this compound in Various Animal Models
Animal ModelConditionThis compound ConcentrationIOP Reduction (Mean ± SD)Aqueous Flow Reduction (Mean ± SD)Reference
Rabbit Normotensive1%2.5 ± 1.9 mmHg0.50 ± 0.65 µL/min
Normotensive1%5.2 mmHg (max)Not Reported
Water-Loading OHT1%5.0 mmHg (max)Not Reported
Monkey (Cynomolgus) Laser-Induced OHT1%7.3 ± 8.8 mmHg0.69 ± 1.10 µL/min
Laser-Induced OHT1%7.3 mmHg0.7 µL/min
Rat Hydrogel-Induced OHTNot SpecifiedSignificant reduction at 4hNot Reported
Cat Healthy1% (q8h)1.91 mmHgNot Reported
Dog Healthy1% (tid)1.42 mmHg (8.47%)Not Reported

Experimental Workflows

The following diagrams illustrate the typical workflows for in vivo this compound research in different animal models.

Experimental Workflow for Pharmacokinetic Studies in Rabbits

PK_Workflow_Rabbit start Start acclimatization Acclimatization of New Zealand White Rabbits start->acclimatization dosing Drug Administration (Topical, Intracameral, or IV) acclimatization->dosing sampling Serial Sampling of Aqueous Humor, Blood, and Tissues dosing->sampling analysis LC-MS/MS Analysis of This compound Concentrations sampling->analysis pk_modeling Pharmacokinetic Modeling (e.g., two-compartment model) analysis->pk_modeling end End pk_modeling->end

Caption: A typical workflow for pharmacokinetic evaluation of this compound in rabbits.

Experimental Workflow for Efficacy Studies in a Monkey Ocular Hypertension Model

Efficacy_Workflow_Monkey start Start baseline Baseline Ophthalmic Examination (IOP, Fluorophotometry) start->baseline laser Laser Photocoagulation of Trabecular Meshwork baseline->laser iop_stabilization IOP Monitoring until Stable Ocular Hypertension laser->iop_stabilization treatment Topical Administration of This compound or Vehicle iop_stabilization->treatment post_treatment_measurement Post-Treatment Measurements (IOP, Aqueous Flow) treatment->post_treatment_measurement data_analysis Statistical Analysis of IOP and Aqueous Flow Reduction post_treatment_measurement->data_analysis end End data_analysis->end

Caption: Workflow for assessing the efficacy of this compound in a laser-induced monkey model of ocular hypertension.

Anesthesia Protocols

Proper anesthesia is crucial for animal welfare and for obtaining accurate and reliable data. The choice of anesthetic agents can influence IOP.

Table 3: Anesthetic Regimens for Ophthalmic Research
Animal SpeciesAnesthetic AgentsDosageRouteNotesReference
Rabbit Ketamine + Xylazine35 mg/kg + 5 mg/kgIMProvides good surgical anesthesia.
Ketamine + Medetomidine0.35 mg/kg + 0.25 mg/kgIMFor surgical procedures.
IsofluraneTo effectInhalationCan increase IOP in rabbits; premedication with ketamine-xylazine can mitigate this effect.
Monkey Ketamine5-25 mg/kgIMCommonly used for chemical restraint.
Ketamine + Dexmedetomidine5-10 mg/kg + 0.01-0.03 mg/kgIMProvides sedation and analgesia.
Isoflurane1-2%Inhalation (with endotracheal tube)For maintenance of general anesthesia.

Conclusion

In vivo animal models are indispensable tools in the preclinical evaluation of this compound. Rabbits serve as a primary model for pharmacokinetic and initial efficacy screening, while monkey models of ocular hypertension provide a more translationally relevant platform for confirming IOP-lowering efficacy. The data and protocols summarized in this guide offer a valuable resource for researchers designing and conducting in vivo studies with this compound, ultimately contributing to a better understanding of its therapeutic potential in managing glaucoma and ocular hypertension.

Pharmacokinetics and Metabolism of Brinzolamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II isoenzyme (CA-II).[1][2] Commercially formulated as a 1% ophthalmic suspension (Azopt®), it is utilized in the management of ocular hypertension and open-angle glaucoma.[1][3] Its therapeutic effect is achieved by inhibiting CA-II in the ciliary processes of the eye, which slows the formation of bicarbonate ions, subsequently reducing sodium and fluid transport.[1][3] This action decreases the rate of aqueous humor production, leading to a reduction in intraocular pressure (IOP).[1][4][5] This technical guide provides an in-depth overview of the pharmacokinetics, metabolism, and associated experimental methodologies for this compound, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The clinical efficacy and systemic safety profile of this compound are dictated by its ADME properties, particularly its unique distribution behavior.

1.1 Absorption Following topical ocular administration, this compound is absorbed through the cornea to exert its therapeutic effect.[6][7] The ophthalmic suspension formulation is designed to enhance the drug's residence time on the ocular surface, thereby increasing its availability.[8] Despite this, the absolute bioavailability in the aqueous humor is notably low, estimated to be around 0.10% to 0.11% in rabbit models.[8][9][10]

This compound is also absorbed into the systemic circulation; however, plasma concentrations are very low, generally remaining below the limit of detection (<10 ng/mL).[3] This is primarily due to its rapid and extensive binding to carbonic anhydrase in red blood cells.[3]

1.2 Distribution A defining pharmacokinetic feature of this compound is its extensive distribution into and strong binding with red blood cells (RBCs).[4][7] It demonstrates a high affinity for the CA-II enzyme abundant in erythrocytes.[1][3][6] This extensive sequestration in RBCs results in a very long elimination half-life in whole blood, approximately 111 days.[6][7][11] In systemic circulation, this compound is moderately bound to plasma proteins, with a binding rate of about 60%.[3][4][6]

1.3 Metabolism this compound undergoes metabolism primarily in the liver, mediated by the cytochrome P450 (CYP450) enzyme system.[6][7] Several isozymes are involved, including CYP3A4, CYP2A6, CYP2B6, CYP2C8, and CYP2C9.[6][7]

The primary metabolic pathway is N-de-ethylation, which produces the main metabolite, N-desethylthis compound.[4][6] This metabolite is also pharmacologically active, inhibiting carbonic anhydrase (predominantly CA-I in the presence of the parent drug) and accumulating in RBCs.[3] Other, less concentrated metabolites are formed through O-dealkylation and oxidation of the N-propyl side chain, resulting in N-desmethoxypropylthis compound and O-desmethylthis compound.[3][6][7]

G This compound This compound Metabolites Metabolized by CYP450 Enzymes (CYP3A4, 2A6, 2B6, 2C8, 2C9) This compound->Metabolites N_desethyl N-desethylthis compound (Primary, Active) Metabolites->N_desethyl N-de-ethylation N_desmethoxypropyl N-desmethoxypropylthis compound Metabolites->N_desmethoxypropyl O-dealkylation O_desmethyl O-desmethylthis compound Metabolites->O_desmethyl O-dealkylation

Caption: Metabolic pathway of this compound via CYP450 enzymes.

1.4 Excretion this compound is eliminated from the body predominantly through renal excretion.[4][6] A significant portion, approximately 60%, is excreted in the urine as the unchanged parent drug.[3][11] The primary metabolite, N-desethylthis compound, along with lower concentrations of the N-desmethoxypropyl and O-desmethyl metabolites, are also found in the urine.[3][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for this compound, compiled from human and animal studies.

Table 1: General Pharmacokinetic Parameters of this compound

Parameter Value Species Source
Plasma Protein Binding ~60% Human [3][4][6]
Whole Blood Half-Life (t½) ~111 days Human [6][7][11]
Systemic Plasma Concentration < 10 ng/mL Human [3]

| Unchanged Drug in Urine | ~60% | Human |[3][11] |

Table 2: Ocular and Systemic Pharmacokinetic Parameters in Rabbits

Administration Parameter Value Compartment Source
Topical (1% suspension) Absolute Bioavailability 0.10% - 0.11% Aqueous Humor [8][9]
Intracameral (4.5 µg) Clearance (CL) 4.12 - 4.2 µL/min Aqueous Humor [8][9]
Apparent Volume of Distribution (Vss) 673 - 690 µL Aqueous Humor [8][9]
Terminal Half-Life (t½) 3.4 hours Aqueous Humor [8][9]
Intravenous (0.75 mg/kg) Elimination Half-Life (t½) > 2 weeks Plasma & Whole Blood [8][9]

| | Whole Blood / Plasma Ratio | 400 - 950 | Blood |[8] |

Table 3: this compound Concentrations in Human Samples (Median)

Matrix Analyte Concentration Source
Urine This compound 109.27 ng/mL [12]
O-desmethyl-brinzolamide 1.02 ng/mL [12]

| Hair | this compound | 3.26 ng/mg |[12] |

Experimental Methodologies

Detailed protocols are crucial for the accurate assessment of this compound's pharmacokinetics.

3.1 In Vivo Pharmacokinetic Studies in Rabbits A comprehensive characterization of this compound's ocular and systemic pharmacokinetics was performed in New Zealand White rabbits.[8][9][13]

  • Administration Protocols:

    • Topical: A single 50 µL dose of 1% this compound ophthalmic suspension was administered to both eyes.[13]

    • Intracameral: A 4.5 µg dose of fully solubilized this compound was injected directly into the anterior chamber.[8][9]

    • Intravenous: A 0.75 mg/kg dose of this compound solution was administered intravenously.[8][9]

  • Sample Collection and Analysis:

    • Biological samples, including aqueous humor, iris-ciliary body, plasma, and whole blood, were collected at various time points post-administration.[8][13]

    • This compound concentrations in the collected matrices were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[13]

  • Pharmacokinetic Analysis:

    • The resulting concentration-time data were analyzed using compartmental and noncompartmental models to determine key pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.[13]

G cluster_dosing Dosing Regimens Topical Topical Admin (1% Suspension) Collection Sample Collection (Aqueous Humor, ICB, Plasma, Whole Blood) Topical->Collection IV Intravenous Admin (0.75 mg/kg) IV->Collection IC Intracameral Admin (4.5 µg) IC->Collection Analysis LC-MS/MS Quantification Collection->Analysis Modeling Pharmacokinetic Analysis & Modeling Analysis->Modeling

Caption: Experimental workflow for in vivo pharmacokinetic studies in rabbits.

3.2 Quantification in Human Urine and Hair A rapid and sensitive method using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been developed and validated for the simultaneous quantification of this compound and its metabolites in human urine and hair.[12]

  • Urine Sample Preparation: 100 µL of urine is diluted and centrifuged prior to analysis.[14]

  • Hair Sample Preparation: After washing, 25 mg of hair is incubated in an acidic buffer at 100°C for one hour. The resulting supernatant is collected for analysis following centrifugation.[14][15]

  • Instrumentation and Method:

    • Chromatography: UHPLC system with a reverse-phase column and a mobile phase gradient.[14]

    • Mass Spectrometry: Tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source.[14] The total run time is approximately 8 minutes.[14]

G Urine Urine Sample Urine_Prep Dilution & Centrifugation Urine->Urine_Prep Hair Hair Sample Hair_Prep Washing, Incubation (100°C, 1h) & Centrifugation Hair->Hair_Prep Analysis UHPLC-MS/MS Analysis (ESI+, MRM) Urine_Prep->Analysis Hair_Prep->Analysis Quant Quantification of This compound & Metabolites Analysis->Quant

Caption: Analytical workflow for this compound in human urine and hair.

3.3 In Vitro Plasma Protein Binding The extent of this compound's binding to plasma proteins was determined using pooled plasma samples from rabbits that had received intravenous administration.[13] The analysis revealed that 47% to 57% of the drug was bound to plasma proteins in rabbits, a value slightly lower than the ~60% reported for humans.[13]

This compound exhibits a unique and complex pharmacokinetic profile characterized by low systemic bioavailability after topical administration, extensive distribution into red blood cells, and a correspondingly long elimination half-life in whole blood. It is metabolized by multiple CYP450 enzymes, primarily CYP3A4, into an active primary metabolite and other minor metabolites, all of which are excreted mainly in the urine. The detailed experimental methodologies outlined provide a robust framework for the continued investigation and development of this compound and related carbonic anhydrase inhibitors. A thorough understanding of these pharmacokinetic and metabolic properties is essential for optimizing its therapeutic use and predicting potential drug-drug interactions.

References

Methodological & Application

Application Notes and Protocols for Measuring Brinzolamide Concentration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Brinzolamide in various matrices. The protocols are intended for use by researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[1] Accurate and precise measurement of this compound concentrations in pharmaceutical formulations and biological samples is crucial for quality control, pharmacokinetic studies, and clinical monitoring. This document outlines several validated analytical methods for this purpose, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Mechanism of Action of this compound

This compound is a highly specific, non-competitive, and reversible inhibitor of carbonic anhydrase II (CA-II).[2][3] The inhibition of CA-II in the ciliary processes of the eye reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[1][4] This leads to a reduction in intraocular pressure.[4]

Brinzolamide_Mechanism CO2 Carbon Dioxide (CO2) + Water (H2O) CAII Carbonic Anhydrase II (CA-II) CO2->CAII Catalyzes Bicarbonate Bicarbonate (HCO3-) AqueousHumor Aqueous Humor Secretion Bicarbonate->AqueousHumor Drives IOP Increased Intraocular Pressure (IOP) AqueousHumor->IOP This compound This compound This compound->CAII Inhibits CAII->Bicarbonate HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Standard Weigh this compound Reference Standard Stock Prepare Standard Stock Solution Standard->Stock Working Prepare Working Standard Solutions Stock->Working Inject Inject Solutions into HPLC System Working->Inject Sample Prepare Sample Solution from Ophthalmic Suspension Filter Filter Sample Solution Sample->Filter Filter->Inject Chromatogram Record Chromatograms and Peak Areas Inject->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound in Sample Calibration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Spot Spot Blood Sample on DBS Card Punch Punch Disc from DBS Card Spot->Punch Extract Liquid Extraction with Internal Standard Punch->Extract Evaporate Evaporate and Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS System Evaporate->Inject Monitor Monitor Mass Transitions Inject->Monitor Quantify Quantify this compound using IS Ratio Monitor->Quantify

References

Brinzolamide in Ocular Hypertension Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of brinzolamide in ocular hypertension research. This compound is a potent and specific inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for aqueous humor secretion.[1][2][3][4][5] Its application in ophthalmology is primarily for the reduction of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[2][6]

Mechanism of Action

This compound lowers IOP by inhibiting CA-II in the ciliary processes of the eye.[2][3][7] This inhibition reduces the formation of bicarbonate ions, which in turn decreases sodium and fluid transport, ultimately suppressing the secretion of aqueous humor.[2][7][8] This leads to a decrease in intraocular pressure. Some studies also suggest a secondary effect of this compound on ocular blood flow, potentially through local acidosis leading to vasodilation.[1][4][5]

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound in reducing intraocular pressure (IOP) and aqueous humor flow from various studies.

Table 1: Effect of this compound on Intraocular Pressure (IOP) in Monotherapy

Study PopulationThis compound Concentration & DosingMean IOP Reduction (mmHg)Percentage IOP ReductionComparator & DosingComparator Mean IOP Reduction (mmHg)Study Duration
Patients with open-angle glaucoma or ocular hypertension1% twice daily (b.i.d.)2.7 - 3.913.2% - 16.7%Timolol 0.5% b.i.d.4.7 - 5.618 months[9]
Patients with open-angle glaucoma or ocular hypertension1% three times daily (t.i.d.)2.8 - 3.816.6% - 19.1%Dorzolamide 2.0% t.i.d.4.3 - 4.93 months[6]
Patients with open-angle glaucoma1% b.i.d.4.817%Timolol 0.5% b.i.d.5.76 weeks[1]
Dose-response study0.3% b.i.d.3.011.3%--Not Specified[1][10]
Dose-response study1% b.i.d.4.316.1%--Not Specified[1][10]
Dose-response study2% b.i.d.4.416.1%--Not Specified[1]
Dose-response study3% b.i.d.4.215.4%--Not Specified[1][10]
Healthy Dogs1% t.i.d.1.428.47%Control Eye1.02 (6.24%) less than treated eye4 days[11]

Table 2: Effect of this compound on Aqueous Humor Dynamics

Study PopulationThis compound Concentration & DosingReduction in Aqueous Flow (µL/min)Effect on Outflow FacilityEffect on Uveoscleral Outflow
Monkeys with ocular hypertension1% twice daily0.69 ± 1.10No significant effectNo significant effect[12]
Healthy Rabbits1% twice daily0.50 ± 0.65No significant effectNo significant effect[12]
Normal Human Subjects (Daytime)1% (single dose)0.47 ± 0.20Not specifiedNot specified[13]
Normal Human Subjects (Nighttime)1% (single dose)0.16 ± 0.12Not specifiedNot specified[13]

Table 3: Adverse Events Associated with this compound 1% Ophthalmic Suspension

Adverse EventIncidenceComparator (Dorzolamide 2.0%) Incidence
Blurred Vision3% - 8%Not Specified[1][4]
Ocular Discomfort (burning/stinging)1.8% - 5.9%10.7%[1][4][6]
Eye Pain0.7% - 4.0%Not Specified[1][4]
Taste Perversion3.7% (b.i.d.) - 6.8% (t.i.d.)5.3% (t.i.d.)[6]

Experimental Protocols

Protocol 1: Evaluation of IOP-Lowering Efficacy in an Animal Model of Ocular Hypertension

This protocol describes a general procedure for assessing the efficacy of this compound in reducing IOP in a rabbit model of ocular hypertension.

1. Animal Model:

  • Species: New Zealand White rabbits.[14][15]

  • Induction of Ocular Hypertension: Various methods can be used, including laser photocoagulation of the trabecular meshwork or injection of hypertonic saline into the episcleral veins.[16]

2. Materials:

  • This compound ophthalmic suspension (e.g., 1%).

  • Vehicle control (placebo).

  • Tonometer (e.g., pneumatonometer) for IOP measurement.[12]

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

3. Procedure:

  • Baseline IOP Measurement: Acclimatize rabbits and measure baseline IOP at various time points over several days to establish a diurnal curve.

  • Treatment Administration: Randomly assign animals to treatment groups (e.g., this compound, vehicle control). Instill a single drop of the assigned treatment into the lower conjunctival sac of one eye at specified intervals (e.g., twice daily). The contralateral eye can serve as a control.

  • IOP Monitoring: Measure IOP at predetermined time points post-instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) for the duration of the study.

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group and compare the results using appropriate statistical methods.

Protocol 2: Assessment of Aqueous Humor Dynamics using Fluorophotometry

This protocol outlines the use of fluorophotometry to measure the effect of this compound on aqueous humor flow.

1. Subjects:

  • Can be conducted in human subjects or animal models (e.g., monkeys, rabbits).[12][13]

2. Materials:

  • This compound ophthalmic suspension.

  • Vehicle control.

  • Sodium fluorescein (sterile solution for injection or topical application).

  • Fluorophotometer.

3. Procedure:

  • Fluorescein Administration: Administer fluorescein systemically (intravenous injection) or topically.

  • Baseline Measurements: After fluorescein administration, perform baseline fluorophotometry measurements to determine the initial rate of fluorescein clearance from the anterior chamber, which is indicative of the aqueous humor flow rate.

  • Treatment: Instill this compound or vehicle into the eyes.

  • Post-Treatment Measurements: Repeat fluorophotometry measurements at specified time points after treatment to determine the new rate of fluorescein clearance.

  • Calculation of Aqueous Flow: The rate of aqueous humor flow is calculated based on the change in fluorescein concentration in the anterior chamber over time.

Protocol 3: Formulation of this compound Nanoemulsions for Enhanced Ocular Delivery

This protocol provides a method for preparing this compound nanoemulsions to potentially improve its bioavailability.[14]

1. Materials:

  • This compound powder.

  • Oil phase (e.g., castor oil).

  • Surfactant (e.g., Tween 80).

  • Co-surfactant (e.g., Transcutol P).

  • Purified water.

2. Method (Spontaneous Emulsification): [14]

  • Preparation of the Oil Phase: Dissolve this compound in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is obtained.

  • Formation of Nanoemulsion: Add the oil phase dropwise to the aqueous phase (purified water) under continuous stirring.

  • Characterization: Characterize the resulting nanoemulsion for particle size, polydispersity index, zeta potential, and drug content.

Visualizations

G cluster_ciliary Ciliary Epithelium CAII Carbonic Anhydrase II (CA-II) HCO3 Bicarbonate (HCO3-) Formation CAII->HCO3 Catalyzes Fluid Na+ and Fluid Transport HCO3->Fluid AqueousHumor Aqueous Humor Secretion Fluid->AqueousHumor IOP Reduced Intraocular Pressure AqueousHumor->IOP Leads to This compound This compound This compound->CAII Inhibits

Caption: this compound's mechanism of action in reducing aqueous humor secretion.

G cluster_preclinical Preclinical Research Workflow AnimalModel Induce Ocular Hypertension in Animal Model Baseline Establish Baseline IOP AnimalModel->Baseline Treatment Administer this compound/Vehicle Baseline->Treatment IOP_Measurement Measure IOP at Time Points Treatment->IOP_Measurement Aqueous_Dynamics Assess Aqueous Humor Dynamics (Optional) Treatment->Aqueous_Dynamics Data_Analysis Analyze Data and Compare Groups IOP_Measurement->Data_Analysis Aqueous_Dynamics->Data_Analysis

Caption: A typical workflow for preclinical evaluation of this compound.

G This compound This compound Application CAII_Inhibition CA-II Inhibition This compound->CAII_Inhibition Primary Action Ocular_Blood_Flow Potential Increase in Ocular Blood Flow This compound->Ocular_Blood_Flow Secondary Effect IOP_Reduction IOP Reduction Aqueous_Suppression Aqueous Humor Suppression Aqueous_Suppression->IOP_Reduction CAII_Inhibition->Aqueous_Suppression

Caption: Logical relationship of this compound's effects in ocular hypertension.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of Brinzolamide using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure in the treatment of glaucoma and ocular hypertension.[1] Accurate and precise analytical methods are crucial for quality control, stability studies, and formulation development. This note outlines validated chromatographic conditions, sample preparation procedures, and method validation parameters compiled from various studies.

Chromatographic Methods for this compound Analysis

A variety of RP-HPLC methods have been successfully developed for the determination of this compound in bulk drug substances and pharmaceutical formulations, such as ophthalmic suspensions. The methods typically utilize a C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection is commonly performed using a UV detector at approximately 254 nm.[2][3]

Below is a summary of different HPLC methods from published literature, providing a comparative overview of the conditions used.

Table 1: Summary of HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3Method 4 (Simultaneous with Timolol)
Stationary Phase (Column) Phenomenex C18 (150 x 4.6 mm, 5µm)[3]Cosmosil C18 (250 x 4.6 mm, 5µm)[4]Hanbon Phecda C18 (250 x 4.6 mm)[2]Eurospher C18 (250 x 4.6 mm, 5µm)[5]
Mobile Phase 0.1% Formic Acid : Methanol (65:35 v/v)[3]Acetonitrile : KH2PO4 Buffer (40:60 v/v)[4]Methanol : Water (60:40 v/v)[2]Triethylamine (pH 3.5) : Acetonitrile (20:80 v/v)[5]
Flow Rate 1.0 mL/min[3]1.0 mL/min[4]0.8 mL/min[2]0.5 mL/min[5]
Detection Wavelength 254 nm[3]254 nm[4]254 nm[2]Not Specified
Injection Volume 10 µL[3]Not Specified20 µL[2]5 µL[5]
Column Temperature Ambient[3]Not SpecifiedNot SpecifiedAmbient[5]
Retention Time (this compound) ~3.5 min[3]~6.6 min[4]~6.3 min[2]~5.6 min[5]

Experimental Protocols

The following protocols provide detailed step-by-step procedures for the analysis of this compound.

Protocol 1: Assay of this compound in Bulk and Ophthalmic Suspension

This protocol is adapted from a validated stability-indicating method and is suitable for routine quality control.[3]

A. Materials and Reagents

  • This compound Reference Standard

  • This compound Ophthalmic Suspension (e.g., 1% w/v)

  • Methanol (HPLC Grade)

  • Formic Acid (AR Grade)

  • Water (HPLC Grade)

B. Equipment

  • HPLC system with UV Detector

  • Phenomenex C18 column (150 x 4.6 mm, 5µm) or equivalent

  • Sonicator

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

C. Preparation of Mobile Phase

  • Prepare a 0.1% formic acid solution by adding 1 mL of formic acid to 1000 mL of HPLC grade water.

  • Mix the 0.1% formic acid solution with methanol in a ratio of 65:35 (v/v).

  • Degas the mobile phase by sonicating for 10-15 minutes.

D. Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.[3]

  • Add about 7 mL of the mobile phase and sonicate for 5 minutes to dissolve.[3]

  • Make up the volume to 10 mL with the mobile phase and mix well.

E. Preparation of Working Standard Solutions (2-10 µg/mL)

  • Prepare working standards by taking appropriate aliquots from the standard stock solution and diluting with the mobile phase to achieve concentrations in the range of 2-10 µg/mL.[3]

F. Preparation of Sample Solution (from 1% Ophthalmic Suspension)

  • Purchase a commercially available 1% w/v this compound suspension.[3]

  • Transfer 1 mL of the suspension into a 100 mL volumetric flask.[3]

  • Add approximately 70 mL of diluent (HPLC water was used in the reference) and sonicate to disperse.[3]

  • Make up the volume to 100 mL with the diluent. This yields a stock solution of 100 µg/mL.

  • Further dilute 0.6 mL of this stock solution to 10 mL with the mobile phase to get a final concentration of 6 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

G. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject 10 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

  • Record the chromatograms and measure the peak area for this compound. The retention time is expected to be around 3.5 minutes.[3]

Protocol 2: Forced Degradation Studies (Stability-Indicating)

To ensure the method is stability-indicating, forced degradation studies are performed to demonstrate that the analyte peak is free from interference from any degradants.

A. Preparation of Stock Solution for Degradation (1000 µg/mL)

  • Prepare a stock solution of this compound as described in Protocol 1, Section D.

B. Degradation Conditions

  • Acid Degradation: To 1 mL of stock solution, add 1 mL of 0.1N HCl. Reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to a final concentration of ~6 µg/mL with mobile phase.[3]

  • Alkaline Degradation: To 1 mL of stock solution, add 1 mL of 0.1N NaOH. Reflux for 30 minutes at 60°C. Cool, neutralize, and dilute to a final concentration of ~6 µg/mL.

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 5% Hydrogen Peroxide. Reflux for 30 minutes at 60°C. Cool and dilute to a final concentration of ~6 µg/mL.[3]

  • Thermal Degradation: Place the solid drug powder in an oven at 105°C for 1 hour.[3] Then, prepare a solution of ~6 µg/mL in the mobile phase.

  • Photolytic Degradation: Expose a solution of the drug to UV light (254 nm) in a UV chamber for 36 hours.[6] Dilute to a final concentration of ~6 µg/mL.

C. Analysis

  • Inject the stressed samples into the HPLC system and record the chromatograms.

  • Analyze the chromatograms for the appearance of new peaks (degradants) and the decrease in the area of the this compound peak. The method is considered stability-indicating if the degradant peaks are well-resolved from the main drug peak.

Method Validation Summary

The analytical methods have been validated according to the International Conference on Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters for this compound Analysis

ParameterResult (Method 1)[3]Result (Method 2)[4]Result (Method 3)[2]Result (Method 4)[7]
Linearity Range (µg/mL) 2 - 10100 - 5001 - 1005 - 100
Correlation Coefficient (R²) > 0.9990.9980.99990.9994
Regression Equation y = 20013x - 10108y = 441.8x + 1132y = 40112x + 29803y = 15043x - 3093
Accuracy (% Recovery) 99.88%Not SpecifiedNot Specified99.13% - 100.79%
Precision (% RSD) < 2%Not SpecifiedNot SpecifiedLow %RSD
LOD (µg/mL) Not SpecifiedNot SpecifiedNot Specified0.25
LOQ (µg/mL) Not SpecifiedNot Specified0.250.75
Specificity SpecificSpecificSpecificSpecific
Robustness RobustRobustNot SpecifiedNot Specified

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Interpretation p1 Prepare Mobile Phase (e.g., Buffer:Organic) a1 HPLC System Equilibration p1->a1 p2 Prepare Standard Solution (From Reference Standard) a2 Inject Blank, Standards, and Samples p2->a2 p3 Prepare Sample Solution (From Bulk or Formulation) p3->a2 a1->a2 a3 Data Acquisition (Chromatogram) a2->a3 r4 System Suitability Check (SST) a2->r4 r1 Peak Identification (Retention Time) a3->r1 r2 Peak Integration (Area) a3->r2 r3 Quantification (Assay, Impurities) r1->r3 r2->r3 r4->r3

Caption: Workflow for HPLC analysis of this compound.

Method Validation Parameters Diagram

G center_node Validated HPLC Method acc Accuracy (% Recovery) center_node->acc prec Precision (Repeatability, RSD%) center_node->prec spec Specificity (Resolution from interferences) center_node->spec lin Linearity (Range, R²) center_node->lin rob Robustness (Minor variations) center_node->rob lod LOD (Limit of Detection) lin->lod loq LOQ (Limit of Quantitation) lin->loq

Caption: Logical relationships in HPLC method validation.

References

Brinzolamide Formulations for Sustained Ocular Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development and evaluation of sustained-release formulations of brinzolamide, a carbonic anhydrase inhibitor used in the management of glaucoma. The information compiled herein is intended to guide researchers in formulating advanced drug delivery systems that can enhance therapeutic efficacy, improve patient compliance, and reduce side effects associated with conventional this compound eye drops.

Introduction to Sustained-Release Formulations for this compound

This compound effectively lowers intraocular pressure (IOP) by inhibiting carbonic anhydrase in the ciliary processes of the eye, which in turn reduces the production of aqueous humor.[1][2][3] Conventional ophthalmic suspensions of this compound, such as Azopt®, require frequent administration (typically three times a day), which can lead to poor patient adherence.[4] Furthermore, the rapid precorneal clearance of eye drops results in low bioavailability of the drug.[5]

Sustained-release formulations offer a promising solution to these challenges by prolonging the residence time of the drug in the eye and providing controlled drug release. This can lead to a reduction in dosing frequency, improved therapeutic outcomes, and a better safety profile.[6] Various nanotechnology-based approaches, including nanoparticles, liposomes, nanoemulsions, and in-situ gelling systems, have been explored for the sustained delivery of this compound.[2]

This compound's Mechanism of Action

This compound is a highly specific inhibitor of carbonic anhydrase II (CA-II), an enzyme that is abundant in the ciliary body epithelium.[2][4][7] The inhibition of CA-II reduces the formation of bicarbonate ions (HCO3-) from carbon dioxide and water.[1][8] This decrease in bicarbonate production subsequently reduces the transport of sodium and fluid into the posterior chamber of the eye, leading to a decrease in aqueous humor secretion and a reduction in intraocular pressure.[2][9][10]

This compound Mechanism of Action cluster_ciliary_epithelium Ciliary Body Epithelium cluster_outcome Therapeutic Outcome CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H AqueousHumor Aqueous Humor Production HCO3_H->AqueousHumor Drives fluid transport Reduced_AqueousHumor Reduced Aqueous Humor Production HCO3_H->Reduced_AqueousHumor Leads to This compound This compound This compound->H2CO3 Inhibits Reduced_IOP Reduced Intraocular Pressure (IOP) Reduced_AqueousHumor->Reduced_IOP

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Data Summary of this compound Formulations

The following tables summarize key quantitative data from various studies on sustained-release this compound formulations.

Table 1: Nanoparticle-Based Formulations

Formulation TypePolymer/ComponentsParticle Size (nm)Encapsulation Efficiency (%)In Vitro Release ProfileReference
PLGA NanoparticlesPoly(lactic-co-glycolic) acid (PLGA)129.6 ± 1.5 to 350.9 ± 8.538.93 - 74.18Biphasic: ~54% burst release in 3h, followed by sustained release up to 65h.[5][11]
Core-Shell NanoparticlesPLGA, Phosphatidylserine571 ± 27.0288.13 ± 6.43Sustained release in simulated tear fluid.[12]
Liquid Crystalline NanoparticlesGlyceryl monooleate (GMO), Poloxamer 407Not specifiedNot specifiedProlonged release compared to commercial product (Azopt®).[3][13]
Mucoadhesive NanocapsulesChitosan, Pectin217.01 ± 0.21 to 240.05 ± 0.08Not specifiedErosion-diffusion release over 8 hours.[7][14]
Hydrogel-encapsulated NanoparticlesPEG-PLGA, Oxidized hyaluronic acid, Carboxymethyl chitosan40.76Not specified86% cumulative release over 14 days.[15]

Table 2: Other Sustained-Release Formulations

Formulation TypeKey ComponentsKey ParameterValueIn Vitro Release ProfileReference
LiposomesNot specifiedParticle Size84.33 ± 2.02 nmBiphasic: initial burst release followed by sustained release.[9][16]
LiposomesNot specifiedEntrapment Efficiency98.32 ± 1.61%Biphasic: initial burst release followed by sustained release.[9][16]
NanoemulsionIsopropyl myristate, Tween-80, Transcutol-PDroplet Size41.69 nmProlonged release of 78.08% within 7 hours.[6]
NanoemulsionTriacetin, Capryol 90, Brij 35, LabrasolRelease EfficiencySustained release compared to Azopt®.All developed formulations exhibited a sustained release pattern.[17]
OcusertsHPMC K4M, HPMC E50, Eudragit E100Drug Release82.00% ± 0.594 at 24 hours.Controlled release over 24 hours.[18]
In-situ Gelling SystemPoloxamer F127, Carbopol 934PDrug ReleaseDiffusion-controlled release over 8 hours.Diffusion-controlled release over 8 hours.[1]
Drug-Eluting Contact LensesBalafilcon A silicone hydrogelDrug ReleaseGradual release up to 84 hours.Followed Higuchi model of release.[10][19][20]

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the oil-in-water (O/W) emulsion-solvent evaporation method.[5][11][16]

Materials:

  • This compound

  • Poly(lactic-co-glycolic) acid (PLGA)

  • Ethyl acetate or Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) or Pluronic F-68

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound (e.g., 10-30 mg) and PLGA (e.g., 100-200 mg) in a suitable organic solvent like ethyl acetate or DCM.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as PVA or Pluronic F-68, in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed vortexing or homogenization to form an oil-in-water emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

  • Washing: Wash the collected nanoparticles with deionized water to remove any residual surfactant and un-encapsulated drug.

  • Lyophilization: Freeze-dry the washed nanoparticles to obtain a powder for storage and further characterization.

In Vitro Drug Release Study

This protocol utilizes a dialysis method to assess the in vitro release of this compound from the formulated nanoparticles.[5]

Materials:

  • This compound-loaded nanoparticles

  • Simulated Tear Fluid (STF), pH 7.4

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of STF.

  • Dialysis Setup: Place the nanoparticle dispersion into a dialysis bag and seal it.

  • Release Medium: Immerse the dialysis bag in a larger volume of STF (the release medium) to ensure sink conditions.

  • Incubation: Place the entire setup in a shaking incubator or water bath maintained at 37°C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed STF.

  • Drug Quantification: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Ocular Irritation Study (Modified Draize Test)

This protocol provides a general guideline for assessing the ocular irritancy of a this compound formulation in an animal model, typically rabbits. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.[11][13]

Materials:

  • Test formulation (this compound sustained-release system)

  • Control (e.g., physiological saline or blank formulation)

  • Albino rabbits

  • Ophthalmoscope

Procedure:

  • Animal Acclimatization: Acclimate the rabbits to the laboratory conditions for a sufficient period before the experiment.

  • Baseline Examination: Examine the eyes of each rabbit to ensure they are free from any pre-existing irritation or defects.

  • Instillation: Instill a small, precise volume (e.g., 50 µL) of the test formulation into the lower conjunctival sac of one eye of each rabbit. The other eye can serve as a control, receiving the control solution.

  • Observation: Observe the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: Grade the ocular reactions (conjunctival redness, chemosis, and discharge; corneal opacity; and iritis) based on a standardized scoring system (e.g., the Draize scale).

  • Data Analysis: Calculate the total irritation score for each animal at each time point. The formulation is considered non-irritating if no significant signs of irritation are observed.

Formulation Development Workflow

The development of a sustained-release ophthalmic formulation is a multi-step process that requires careful consideration of various factors to ensure the final product is safe, effective, and stable.

Ophthalmic Formulation Development Workflow cluster_preformulation Phase 1: Pre-formulation & Formulation Design cluster_formulation_dev Phase 2: Formulation Development & Optimization cluster_preclinical Phase 3: Pre-clinical Evaluation cluster_scaleup_clinical Phase 4: Scale-up & Clinical Trials Drug_Char Drug Characterization (Solubility, Stability, etc.) Excipient_Selection Excipient Selection & Compatibility Studies Drug_Char->Excipient_Selection Formulation_Design Formulation Design & Strategy Selection Excipient_Selection->Formulation_Design Formulation_Prep Preparation of Trial Formulations Formulation_Design->Formulation_Prep Physicochem_Char Physicochemical Characterization (Particle Size, Zeta Potential, etc.) Formulation_Prep->Physicochem_Char InVitro_Release In Vitro Drug Release & Permeation Studies Physicochem_Char->InVitro_Release Stability_Studies Short-term Stability Studies InVitro_Release->Stability_Studies Ocular_Irritation Ocular Irritation Studies (e.g., Draize Test) Stability_Studies->Ocular_Irritation InVivo_Efficacy In Vivo Efficacy Studies (IOP Reduction) Ocular_Irritation->InVivo_Efficacy Pharmacokinetics Ocular Pharmacokinetic Studies InVivo_Efficacy->Pharmacokinetics Scale_Up Process Scale-up & Manufacturing Pharmacokinetics->Scale_Up LongTerm_Stability Long-term Stability Studies Scale_Up->LongTerm_Stability Clinical_Trials Clinical Trials (Phase I, II, III) LongTerm_Stability->Clinical_Trials Regulatory_Submission Regulatory Submission Clinical_Trials->Regulatory_Submission

Figure 2: Logical workflow for ophthalmic formulation development.

This comprehensive workflow outlines the critical stages from initial drug characterization to regulatory submission, providing a roadmap for the systematic development of sustained-release this compound formulations.[21][22] Each phase involves rigorous testing and optimization to ensure the final product meets the required quality standards for ophthalmic use.

References

Application Notes and Protocols for Spectrophotometric Determination of Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the quantitative determination of Brinzolamide in bulk and pharmaceutical formulations using various spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.

Method 1: Direct UV Spectrophotometry

Principle:

Direct UV spectrophotometry is a straightforward method based on the inherent ultraviolet absorbance of this compound. The concentration of the drug is determined by measuring its absorbance at a specific wavelength (λmax), where it exhibits maximum absorption of light. This method is valued for its simplicity and speed. Different solvents can influence the λmax.

Experimental Protocols

Protocol 1.1: Using Ethanol as Solvent

  • Reagent and Instrument Preparation:

    • Ethanol (AR grade).

    • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

    • Calibrated analytical balance and volumetric flasks.

  • Preparation of Standard Stock Solution:

    • Accurately weigh 10 mg of pure this compound standard.

    • Dissolve it in a small amount of ethanol in a 100 mL volumetric flask.

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with ethanol to obtain a concentration of 100 µg/mL.

  • Preparation of Working Standard Solutions & Calibration Curve:

    • From the stock solution, prepare a series of dilutions in the concentration range of 4-12 µg/mL using ethanol.

    • Scan each dilution from 400 nm to 200 nm against ethanol as a blank to determine the absorbance maximum (λmax). The λmax for this compound in ethanol is reported to be 254 nm.

    • Measure the absorbance of each working standard solution at 254 nm.

    • Plot a calibration curve of absorbance versus concentration.

  • Preparation of Sample Solution (from Ophthalmic Suspension):

    • Take a volume of the ophthalmic suspension equivalent to 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of ethanol and sonicate for 20 minutes to extract the drug.

    • Make up the volume to 100 mL with ethanol and mix well.

    • Filter the solution through a suitable filter paper (e.g., Whatman No. 41).

    • Dilute the filtrate with ethanol to obtain a final concentration within the linearity range (4-12 µg/mL).

  • Analysis:

    • Measure the absorbance of the final sample solution at 254 nm against ethanol as a blank.

    • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 1.2: Using Methanol:Water (70:30) as Solvent

  • Reagent and Instrument Preparation:

    • Methanol and Purified Water (HPLC grade). Prepare a 70:30 (v/v) mixture.

    • A double-beam UV-Visible spectrophotometer with 1 cm quartz cuvettes.

  • Preparation of Standard Stock Solution:

    • Accurately weigh 50 mg of this compound standard and dissolve it in the Methanol:Water (70:30) solvent mixture in a 100 mL volumetric flask to get a 500 µg/mL solution.

  • Working Solution and Measurement:

    • Dilute the stock solution with the solvent mixture to a suitable concentration (e.g., 9 µg/mL).

    • Scan the solution from 400-200 nm to determine the λmax, which is reported to be 272 nm in this solvent.

    • Prepare calibration standards in the desired range and measure absorbance at 272 nm.

  • Sample Preparation and Analysis:

    • Follow the sample preparation steps from Protocol 1.1, using the Methanol:Water (70:30) mixture as the solvent.

    • Measure the absorbance of the final sample solution at 272 nm and calculate the concentration.

Quantitative Data Summary for Direct UV Methods
ParameterMethod 1.1 (Ethanol)Method 1.2 (Methanol:Water)Method (Methanol, Simultaneous with Timolol)Method (Methanol, Simultaneous with Brimonidine)
λmax 254 nm272 nm252 nm / 265 nm253 nm
Linearity Range 4 - 12 µg/mLNot explicitly stated, but 9 µg/mL used.6 - 36 µg/mL5 - 35 µg/mL
Regression Equation y = 0.0231x – 0.016Not providedNot providedNot provided
Correlation (R²) 0.9992Not providedNot providedNot provided
LOD 0.334 µg/mLNot providedNot providedNot provided
LOQ 1.013 µg/mLNot providedNot providedNot provided
Accuracy (% Recovery) 101.12% (Average)Not providedNot providedNot provided
Precision (%RSD) Intraday: 0.664%, Interday: 0.618%Not providedNot providedNot provided

Workflow Diagram: Direct UV Spectrophotometry

G Workflow for Direct UV Spectrophotometric Analysis cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation stock Prepare Standard Stock Solution working Prepare Working Standard Dilutions stock->working scan Scan to find λmax working->scan measure Measure Absorbance of Standards & Sample working->measure sample Prepare Sample Solution (Extract & Dilute) sample->measure plot Plot Calibration Curve (Absorbance vs. Conc.) measure->plot calc Calculate Concentration in Sample plot->calc

Caption: General workflow for this compound analysis by direct UV spectrophotometry.

Method 2: Charge-Transfer Complexation (Colorimetric Method)

Principle:

This method involves the reaction of this compound, which acts as an electron donor, with an electron acceptor (also known as a π-acceptor). This interaction forms a colored charge-transfer complex that can be quantified using a spectrophotometer in the visible range. This technique enhances specificity and can be used when the UV spectrum is subject to interference from excipients.

Experimental Protocols

Protocol 2.1: Reaction with p-chloranilic acid (p-CA)

  • Reagent and Instrument Preparation:

    • p-chloranilic acid (p-CA) solution (concentration to be optimized, typically in mg/mL range) in acetonitrile.

    • Acetonitrile (AR grade).

    • A double-beam UV-Visible spectrophotometer.

  • Preparation of Standard Stock Solution:

    • Prepare a standard stock solution of this compound in acetonitrile (e.g., 200 µg/mL).

  • Reaction and Calibration Curve:

    • In a series of 10 mL volumetric flasks, add varying aliquots of the this compound stock solution to create final concentrations in the range of 24-144 µg/mL.

    • To each flask, add a fixed volume of the p-CA reagent solution.

    • Allow the reaction to proceed for the optimized time at room temperature.

    • Dilute to the mark with acetonitrile.

    • Measure the absorbance of the resulting red-colored product at its λmax of 521 nm against a reagent blank.

    • Plot the calibration curve of absorbance versus concentration.

  • Sample Preparation and Analysis:

    • Prepare the sample solution as described in Protocol 1.1, but using acetonitrile as the solvent.

    • Take an aliquot of the final diluted sample filtrate and react it with the p-CA reagent in the same manner as the standards.

    • Measure the absorbance at 521 nm and determine the concentration from the calibration curve.

Protocol 2.2: Reaction with Picric Acid (PA)

  • Reagent and Instrument Preparation:

    • Picric acid (PA) solution in chloroform.

    • Chloroform (AR grade).

    • A double-beam UV-Visible spectrophotometer.

  • Procedure:

    • Follow the same general steps as in Protocol 2.1, with the following modifications:

      • Use chloroform as the solvent for all solutions.

      • The linearity range for this method is 2-20 µg/mL.

      • The reaction forms a yellow-colored complex.

      • Measure the absorbance at the λmax of 407 nm.

Quantitative Data Summary for Charge-Transfer Methods
ParameterMethod 2.1 (p-chloranilic acid)Method 2.2 (Picric Acid)
Reagent p-chloranilic acid (p-CA)Picric Acid (PA)
Solvent AcetonitrileChloroform
λmax 521 nm407 nm
Color RedYellow
Linearity Range 24 - 144 µg/mL2 - 20 µg/mL
Stoichiometry 1:1 (this compound:p-CA)1:1 (this compound:PA)

Workflow Diagram: Charge-Transfer Complexation

G Workflow for Charge-Transfer Complexation Method cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_drug Prepare Drug Stock Solution mix Mix Aliquots of Drug/Sample with Reagent Solution stock_drug->mix stock_reagent Prepare Reagent (e.g., p-CA, PA) stock_reagent->mix sample Prepare Sample Solution sample->mix incubate Incubate for Optimized Time mix->incubate dilute Dilute to Final Volume incubate->dilute measure Measure Absorbance at Visible λmax dilute->measure plot Plot Calibration Curve measure->plot calc Calculate Concentration plot->calc

Caption: General workflow for this compound analysis by colorimetric methods.

Application Notes and Protocols for Ophthalmic Delivery of Brinzolamide Nanocrystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Brinzolamide nanocrystals for ophthalmic drug delivery. This compound is a carbonic anhydrase inhibitor used to lower intraocular pressure (IOP) in patients with ocular hypertension or open-angle glaucoma.[1] Nanocrystal formulations offer a promising approach to enhance the ocular bioavailability and therapeutic efficacy of poorly water-soluble drugs like this compound.

Introduction to this compound Nanocrystals

Ophthalmic drug delivery is challenged by the eye's natural protective barriers, which often result in low drug absorption and the need for frequent administration. This compound, the active ingredient in commercially available formulations like Azopt®, is a poorly water-soluble drug, which can limit its dissolution rate and subsequent absorption into the aqueous humor.[2] Nanocrystal technology aims to overcome this limitation by reducing the drug particle size to the sub-micron range. This reduction in particle size increases the surface area-to-volume ratio, leading to enhanced saturation solubility and dissolution velocity. The improved dissolution and potential for increased corneal permeability can lead to better IOP reduction compared to conventional microcrystal suspensions.[3]

Formulation of this compound Nanocrystals

Two common methods for preparing this compound nanocrystals are wet media milling and emulsion-solvent evaporation.

Wet Media Milling

Wet media milling is a top-down approach that involves the mechanical attrition of coarse drug particles in a liquid dispersion medium containing milling media (e.g., ceramic beads) and a stabilizer.

Experimental Protocol: Wet Media Milling

  • Preparation of the Suspension:

    • Disperse 1% (w/v) of micronized this compound powder in an aqueous solution containing a stabilizer. Hydroxypropyl methylcellulose (HPMC) has been shown to be an effective stabilizer for this compound nanocrystals.[4] Other stabilizers such as polyvinyl alcohol (PVA) can also be used.

    • The concentration of the stabilizer should be optimized, typically in the range of 0.1% to 2% (w/v).

  • Milling Process:

    • Transfer the suspension to a milling chamber containing yttrium-stabilized zirconium oxide beads. The bead size is a critical parameter, with smaller beads (e.g., 0.1 mm to 0.5 mm) generally leading to smaller nanocrystals.[5]

    • Set the milling speed (stirrer speed) to an optimized level, typically between 1000 and 2500 rpm.[6]

    • Mill for a predetermined duration, which can range from a few hours to over 24 hours, depending on the desired particle size. Monitor the particle size periodically during milling to determine the endpoint.

  • Separation and Collection:

    • After milling, separate the nanocrystal suspension from the milling beads.

    • The resulting nanosuspension can be used directly for further characterization and formulation into eye drops.

Emulsion-Solvent Evaporation

The emulsion-solvent evaporation method is a bottom-up approach where the drug is first dissolved in a volatile organic solvent, and this solution is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently removed by evaporation, leading to the precipitation of the drug as nanocrystals.

Experimental Protocol: Emulsion-Solvent Evaporation

  • Preparation of the Organic Phase:

    • Dissolve this compound and a polymer such as poly(lactic-co-glycolic acid) (PLGA) in a water-immiscible volatile organic solvent like ethyl acetate or dichloromethane.[7]

  • Emulsification:

    • Prepare an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA) or Pluronic F-68.

    • Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (O/W) emulsion. The ratio of the organic to the aqueous phase should be optimized, with typical ratios being 1:5 or 1:10.[8]

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.[9] This leads to the precipitation of this compound-loaded polymeric nanoparticles.

  • Purification:

    • Wash the resulting nanoparticle suspension by centrifugation or dialysis to remove excess stabilizer and any unencapsulated drug.

    • Resuspend the purified nanoparticles in a suitable aqueous vehicle for ophthalmic administration.

Characterization of this compound Nanocrystals

Thorough characterization is essential to ensure the quality, stability, and performance of the nanocrystal formulations.

Table 1: Physicochemical Characterization of this compound Nanocrystal Formulations

Formulation IDPreparation MethodStabilizerMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
BNM-HPMCWet MillingHPMC~460--[4]
BNM-TYLWet MillingTyloxapol135 ± 4--69.0[3]
BNE-PLGAEmulsion-Solvent EvaporationPVA129.6 ± 1.50.089 ± 0.028-[7]
BLC-CHLipidic NanoparticlesChitosan125.13 ± 12.450.131 ± 0.06+9.31 ± 0.88[2]
Azopt® (Commercial)--10,100 ± 3181.28-61.3[3]

Experimental Protocols: Characterization

  • Particle Size and Polydispersity Index (PDI) Analysis:

    • Dilute the nanocrystal suspension with purified water to an appropriate concentration.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the nanosuspension in a suitable medium, typically 10 mM NaCl solution, to reduce ionic concentration effects.

    • Measure the electrophoretic mobility of the nanoparticles using a zetameter. The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

  • Morphological Analysis:

    • Prepare a sample by placing a drop of the diluted nanosuspension on a carbon-coated grid and allowing it to dry.

    • Observe the morphology of the nanocrystals using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • In-Vitro Drug Release Study (Dialysis Bag Method):

    • Place a known amount of the this compound nanocrystal formulation into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).

    • Immerse the dialysis bag in a receptor medium of simulated tear fluid (pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

Table 2: Comparative In-Vitro Drug Release of this compound Formulations

FormulationCumulative Release at 1h (%)Cumulative Release at 2h (%)Cumulative Release at 6h (%)Reference
This compound-loaded LCNPs55.4172.32-[3]
Azopt® (Commercial)80.3193.53-[3]
This compound Nanoemulsion--> 70[10]
This compound Suspension--< 40[10]

In-Vivo Evaluation

Preclinical in-vivo studies are crucial to assess the safety and efficacy of the developed this compound nanocrystal formulations.

Experimental Protocol: Ocular Irritation Study (Modified Draize Test)

  • Use healthy albino rabbits for the study.

  • Instill a small volume (e.g., 50 µL) of the nanocrystal formulation into the conjunctival sac of one eye of each rabbit. The other eye can serve as a control and receive a saline solution.

  • Observe the eyes for any signs of irritation, such as redness, swelling, and discharge, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Score the ocular reactions based on a standardized scoring system to determine the irritation potential of the formulation.[11]

Experimental Protocol: Intraocular Pressure (IOP) Reduction Study

  • Induce ocular hypertension in a suitable animal model, such as rabbits or rats.

  • Administer a single drop of the this compound nanocrystal formulation to the hypertensive eyes.

  • Measure the IOP at various time intervals post-administration using a tonometer.

  • Compare the IOP reduction achieved with the nanocrystal formulation to that of a control group (e.g., receiving saline) and a group receiving the commercial this compound suspension.

Mechanism of Action and Signaling Pathway

This compound lowers IOP by inhibiting carbonic anhydrase II, an enzyme predominantly found in the ciliary processes of the eye. This inhibition reduces the formation of bicarbonate ions, which in turn decreases aqueous humor secretion.[1]

G cluster_ciliary_epithelium Ciliary Epithelium CO2 CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 Hydration H2CO3->CO2 Dehydration HCO3 HCO3- + H+ (Bicarbonate + Proton) H2CO3->HCO3 Dissociation HCO3->H2CO3 Association IonTransport Ion Transport (Na+, Cl-, HCO3-) HCO3->IonTransport Drives CAII Carbonic Anhydrase II CAII->H2CO3 CAII->HCO3 This compound This compound Nanocrystals This compound->CAII Inhibition AqueousHumor Aqueous Humor Formation IonTransport->AqueousHumor Leads to IOP Intraocular Pressure (IOP) AqueousHumor->IOP Regulates

Caption: Signaling pathway of this compound's mechanism of action.

Experimental Workflows

G cluster_prep Nanocrystal Preparation start Start drug This compound Powder start->drug stabilizer Stabilizer Solution start->stabilizer milling Wet Media Milling drug->milling emulsion Emulsion-Solvent Evaporation drug->emulsion stabilizer->milling stabilizer->emulsion nanosuspension This compound Nanosuspension milling->nanosuspension emulsion->nanosuspension

Caption: Workflow for this compound nanocrystal preparation.

G cluster_char Characterization Workflow nanosuspension This compound Nanosuspension size_zeta Particle Size & Zeta Potential (DLS) nanosuspension->size_zeta morphology Morphology (SEM/TEM) nanosuspension->morphology release In-Vitro Drug Release (Dialysis/Franz Cell) nanosuspension->release ocular_safety Ocular Safety (Draize Test) nanosuspension->ocular_safety efficacy In-Vivo Efficacy (IOP Measurement) nanosuspension->efficacy data_analysis Data Analysis & Comparison size_zeta->data_analysis morphology->data_analysis release->data_analysis ocular_safety->data_analysis efficacy->data_analysis

References

Application Notes and Protocols: Brinzolamide-Loaded Microemulsion Formulation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of brinzolamide-loaded microemulsions for ocular drug delivery. Microemulsions are thermodynamically stable, optically clear, and isotropic systems of oil, water, and surfactant, often in combination with a co-surfactant. They offer a promising platform to enhance the solubility and bioavailability of poorly water-soluble drugs like this compound, a carbonic anhydrase inhibitor used to treat glaucoma.[1][2][3]

Formulation Development of this compound-Loaded Microemulsions

The development of a stable and effective this compound-loaded microemulsion involves a systematic approach, starting with the selection of appropriate excipients and culminating in the identification of an optimal formulation through the construction of pseudo-ternary phase diagrams.

Excipient Selection

The choice of oil, surfactant, and co-surfactant is critical to the formation and stability of the microemulsion. Isopropyl myristate (IPM) is a commonly used oil phase for this compound microemulsions due to the drug's good solubility in it.[1][2][3] A variety of non-ionic surfactants are employed, including Tween 80, Tween 20, Tween 60, Span 20, and Cremophor EL, often in combination with a co-surfactant like Transcutol-P or 2-propanol to further reduce interfacial tension and enhance the flexibility of the interfacial film.[1][3][4]

Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are used to identify the microemulsion existence region for a specific system of oil, surfactant/co-surfactant (Sₘᵢₓ), and water. This is achieved by titrating a mixture of the oil and Sₘᵢₓ with water.

Experimental Protocol: Construction of Pseudo-Ternary Phase Diagram

  • Prepare the Sₘᵢₓ: Prepare mixtures of the chosen surfactant and co-surfactant in various weight ratios (e.g., 1:1, 2:1, 1:2).

  • Prepare Oil-Sₘᵢₓ Mixtures: For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Water Titration: Titrate each oil-Sₘᵢₓ mixture with distilled water dropwise under constant stirring at room temperature.

  • Observation: After each addition of water, visually inspect the mixture for transparency and homogeneity. The endpoint of the titration is the point where the mixture becomes turbid or shows phase separation.

  • Plotting the Diagram: The amounts of oil, Sₘᵢₓ, and water at each endpoint are plotted on a triangular coordinate system to delineate the boundaries of the microemulsion region.

Preparation of this compound-Loaded Microemulsion

Once the microemulsion region is identified, formulations with desired component ratios are selected for loading with this compound.

Experimental Protocol: Preparation of this compound-Loaded Microemulsion

  • Dissolve this compound: Accurately weigh the required amount of this compound and dissolve it in the oil phase with the aid of gentle heating or sonication if necessary.

  • Add Sₘᵢₓ: To the this compound-oil mixture, add the predetermined amount of the Sₘᵢₓ and mix thoroughly.

  • Add Aqueous Phase: Slowly add the aqueous phase (distilled water or a suitable buffer) to the oil-Sₘᵢₓ mixture drop by drop with continuous stirring until a clear and transparent microemulsion is formed.

Physicochemical Characterization of this compound-Loaded Microemulsions

The prepared microemulsions are characterized for various physicochemical properties to ensure their quality and suitability for ocular delivery.

Droplet Size and Polydispersity Index (PDI) Analysis

Droplet size and PDI are critical parameters that influence the stability and bioavailability of the microemulsion. They are typically measured by dynamic light scattering (DLS).

Experimental Protocol: Droplet Size and PDI Measurement

  • Sample Preparation: Dilute the microemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Set the parameters of the DLS instrument (e.g., Zetasizer) such as temperature (typically 25°C), scattering angle (e.g., 90°), and laser wavelength.

  • Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument software will provide the average droplet size (Z-average) and the PDI.

Zeta Potential Measurement

Zeta potential is an indicator of the surface charge of the microemulsion droplets and is a key predictor of its physical stability. Higher absolute zeta potential values (typically > ±30 mV) indicate better stability due to electrostatic repulsion between droplets.

Experimental Protocol: Zeta Potential Measurement

  • Sample Preparation: Dilute the microemulsion sample with distilled water.

  • Instrument Setup: Use a DLS instrument with a zeta potential measurement capability. Set the appropriate parameters for the measurement.

  • Measurement: Load the sample into a specialized zeta potential cell and perform the measurement.

Viscosity Measurement

The viscosity of the microemulsion is an important parameter for topical application, affecting the residence time of the formulation on the ocular surface.

Experimental Protocol: Viscosity Measurement

  • Instrument: Use a Brookfield viscometer or a similar rheometer.

  • Sample Preparation: Place a suitable amount of the undiluted microemulsion in the instrument's sample holder.

  • Measurement: Measure the viscosity at a controlled temperature (e.g., 25°C) and a specified shear rate.

Refractive Index and pH Measurement

The refractive index is measured to confirm the isotropic nature of the microemulsion. The pH of the formulation should be within the physiologically acceptable range for ocular administration (typically around 7.4).

Experimental Protocol: Refractive Index and pH Measurement

  • Refractive Index: Use an Abbe refractometer to measure the refractive index of the undiluted microemulsion at 25°C.

  • pH: Use a calibrated pH meter to measure the pH of the undiluted microemulsion at 25°C.

In-Vitro Drug Release Studies

In-vitro drug release studies are performed to evaluate the rate and extent of this compound release from the microemulsion formulation. The dialysis membrane method is commonly employed for this purpose.

Experimental Protocol: In-Vitro Drug Release Using Dialysis Membrane Method

  • Preparation of Release Medium: Prepare a simulated tear fluid (STF) solution. A common composition is 0.67 g NaCl, 0.2 g NaHCO₃, and 0.008 g CaCl₂·2H₂O in 100 mL of distilled water. The pH should be adjusted to 7.4.

  • Dialysis Membrane Preparation: Cut a piece of dialysis membrane (with a suitable molecular weight cut-off, e.g., 12-14 kDa) and soak it in the release medium for a specified period (e.g., 12 hours) before use.

  • Experimental Setup:

    • Use a Franz diffusion cell apparatus.

    • Fill the receptor compartment with the STF and maintain the temperature at 32 ± 0.5°C to mimic the ocular surface temperature.

    • Mount the pre-soaked dialysis membrane between the donor and receptor compartments.

    • Place a known amount of the this compound-loaded microemulsion (e.g., 1 g) in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed STF to maintain sink conditions.

  • Drug Analysis: Analyze the withdrawn samples for this compound content using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

Data Presentation

The following tables summarize quantitative data from various studies on this compound-loaded microemulsions, providing a comparative overview of different formulations and their physicochemical properties.

Table 1: Composition of Optimized this compound Microemulsion Formulations

Formulation CodeOil Phase (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Aqueous Phase (% w/w)This compound (% w/w)Reference
F-AIsopropyl Myristate (8)Tween 80 (38)2-Propanol (38)Water (16)2.0[4]
F-BIsopropyl Myristate (9)Tween 20 (40)2-Propanol (40)Water (11)2.0[4]
F-CIsopropyl Myristate (8)Tween 60 (40)2-Propanol (40)Water (12)1.0[4]
Opti-MEIsopropyl MyristateTween 80Transcutol-PWaterN/A[2][3]
ME-1Isopropyl MyristateTween 80, Span 20, Cremophor ELN/AWater0.2, 0.5, 1.0[1]

Table 2: Physicochemical Characterization of this compound Microemulsions

Formulation CodeDroplet Size (nm)PDIZeta Potential (mV)Viscosity (cps)pHIn-Vitro Release (%)Reference
F-A~50N/AN/AN/A7.2>99.9% in 10h[4]
F-B~50N/AN/AN/A7.4>99.9% in 4h[4]
F-C~50N/AN/AN/A7.8>99.9% in 7h[4]
Opti-ME41.69N/A-9.496170.87.64678.08% in 7h[2][3]

Visualizations

The following diagrams illustrate the workflow for developing and characterizing this compound-loaded microemulsions and the logical relationships between formulation components and the final product's characteristics.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In-Vitro Evaluation excipient_selection Excipient Selection (Oil, Surfactant, Co-surfactant) solubility_studies Solubility Studies of this compound excipient_selection->solubility_studies phase_diagram Pseudo-Ternary Phase Diagram Construction solubility_studies->phase_diagram me_region Identification of Microemulsion Region phase_diagram->me_region drug_loading Preparation of this compound-Loaded Microemulsion me_region->drug_loading droplet_size Droplet Size & PDI drug_loading->droplet_size zeta_potential Zeta Potential drug_loading->zeta_potential viscosity Viscosity drug_loading->viscosity ph_ri pH & Refractive Index drug_loading->ph_ri release_study In-Vitro Drug Release Study drug_loading->release_study stability_study Stability Studies release_study->stability_study

Caption: Experimental workflow for this compound microemulsion.

logical_relationship cluster_inputs Formulation Inputs cluster_outputs Microemulsion Properties oil Oil Type & Concentration droplet_size Droplet Size oil->droplet_size viscosity Viscosity oil->viscosity surfactant Surfactant Type & Concentration surfactant->droplet_size stability Physical Stability (Zeta Potential) surfactant->stability cosurfactant Co-surfactant Type & Concentration cosurfactant->droplet_size cosurfactant->stability smix_ratio Sₘᵢₓ Ratio smix_ratio->stability water Aqueous Phase Content water->viscosity drug_release Drug Release Profile droplet_size->drug_release stability->drug_release bioavailability Potential Ocular Bioavailability drug_release->bioavailability

Caption: Formulation factors affecting microemulsion properties.

References

Troubleshooting & Optimization

Brinzolamide Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation challenges encountered during experiments with Brinzolamide.

Frequently Asked Questions (FAQs)

1. What are the main factors that affect the stability of this compound?

This compound is susceptible to degradation under several conditions. The primary factors influencing its stability are:

  • pH: this compound's aqueous solubility and stability are pH-dependent. It exhibits minimal solubility at neutral pH, with increased solubility and potential for degradation at more acidic or basic pH values.[1]

  • Oxidation: Oxidative conditions, particularly in the presence of agents like hydrogen peroxide, can cause significant degradation of this compound.[2][3]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound, especially in solution or suspension.[1]

  • Hydrolysis: this compound can undergo hydrolysis in both acidic and basic environments.[1][4]

In its solid, crystalline form, this compound is relatively stable when protected from light and moisture.[4][5]

2. My this compound solution/suspension is showing signs of instability (e.g., precipitation, color change). What could be the cause?

Several factors could be contributing to the observed instability:

  • pH Shift: A change in the pH of your formulation can alter this compound's solubility, leading to precipitation. The ideal pH for this compound ophthalmic suspensions is approximately 7.5.[6]

  • Incompatible Excipients: Certain excipients may interact with this compound, affecting its stability. It is crucial to assess the compatibility of all formulation components.

  • Microbial Contamination: Inadequate preservation can lead to microbial growth, which may alter the formulation's pH and cause degradation. Ophthalmic formulations typically include a preservative like benzalkonium chloride.[7]

  • Improper Storage: Exposure to high temperatures or light (for solutions) can accelerate degradation. This compound ophthalmic suspensions should be stored at controlled room temperature, typically between 4°C to 30°C (39°F to 86°F).

  • Particle Size and Aggregation (for suspensions): In suspensions, changes in particle size distribution or particle aggregation over time can be a sign of physical instability. This can be influenced by the manufacturing process and the choice of suspending agents like Carbomer 974P.[8][9]

3. I am observing unexpected peaks in my HPLC analysis of a this compound sample. What are the likely degradation products?

Forced degradation studies have identified several degradation products of this compound. The most common arise from:

  • Oxidative Degradation: Under oxidative stress, this compound can form hydroxylamine and oxime derivatives.[2][10] One study reported a 21% degradation under oxidative stress with 3% hydrogen peroxide.[3]

  • Acid and Base Hydrolysis: Hydrolytic degradation leads to the formation of multiple degradation products.[1][4][5] One study showed 11.3% degradation in 0.1 N HCl after 3 hours and 6.19% degradation in 0.1 N NaOH after 1 hour.[1]

  • Thermal Degradation: Heating can also lead to the formation of specific degradation products.[1]

  • Photodegradation: While generally stable to light in the solid state, prolonged exposure of this compound in solution to UV light can cause degradation.[1][4] A study reported 17.1% degradation after 6 hours of UV light exposure.[1]

A thorough characterization of these unexpected peaks using techniques like mass spectrometry (MS) is recommended for definitive identification.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results in this compound Stability-Indicating HPLC Assay

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inadequate Method Specificity Ensure your HPLC method can resolve this compound from its potential degradation products. Review published stability-indicating methods for appropriate column chemistry (e.g., C18), mobile phase composition, and detector wavelength (typically 254 nm).[1][11][12]
Mobile Phase Issues Prepare fresh mobile phase daily. Ensure proper degassing to prevent air bubbles. Verify the pH of the mobile phase, as small variations can affect retention times and peak shapes.
Column Degradation Use a guard column to protect the analytical column. If peak shape deteriorates (e.g., tailing, splitting), wash the column according to the manufacturer's instructions or replace it.
Sample Preparation Inconsistency Ensure complete dissolution of the sample in the diluent. Use a consistent and validated sample preparation procedure. For suspensions, ensure uniform sampling after thorough mixing.
Instrument Malfunction Check for leaks in the HPLC system. Ensure the detector lamp has sufficient energy. Calibrate the instrument regularly.
Issue 2: Physical Instability of this compound Ophthalmic Suspension (Aggregation, Caking, Crystal Growth)

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inappropriate Particle Size Distribution The initial particle size of the this compound active pharmaceutical ingredient (API) is critical. The manufacturing process, including milling techniques, should be optimized to achieve a narrow and controlled particle size distribution.[8][9]
Ineffective Suspending Agent The concentration and viscosity grade of the suspending agent (e.g., Carbomer 974P) are crucial. Evaluate different concentrations to find the optimal viscosity that prevents rapid settling but allows for easy redispersion upon shaking.[9]
Zeta Potential Issues The surface charge of the suspended particles can influence aggregation. Consider the effect of pH and ionic strength on the zeta potential of the this compound particles.
Temperature Fluctuations Temperature cycling during storage can promote crystal growth (Ostwald ripening). Store the suspension at a controlled and consistent temperature.
Inadequate Homogenization The manufacturing process should ensure uniform dispersion of the API within the vehicle. High-shear homogenization may be necessary.[13]

Quantitative Data on this compound Degradation

The following table summarizes data from forced degradation studies. Note that experimental conditions can significantly influence these results.

Stress Condition Conditions Duration % Degradation Reference
Acid Hydrolysis 0.1 N HCl, Room Temperature3 hours11.3%[1]
Base Hydrolysis 0.1 N NaOH, Room Temperature1 hour6.19%[1]
Oxidative Degradation 3% H₂O₂, Room Temperature5 hours5.1%[1]
Oxidative Degradation 3% H₂O₂Not specified21%[3]
Photolytic Degradation UV Light6 hours17.1%[1]
Thermal Degradation 70°C (Hot Air Oven)6 hours9.7%[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on a this compound bulk drug substance.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent like acetonitrile to obtain a concentration of 100 µg/mL.[1]

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 0.1 N HCl and keep at room temperature for a specified duration (e.g., 3 hours).[1]

    • Neutralize the solution with an appropriate volume of 0.1 N NaOH.

    • Dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 0.1 N NaOH and keep at room temperature for a specified duration (e.g., 1 hour).[1]

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to volume with the mobile phase.

  • Oxidative Degradation:

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 3% H₂O₂ and keep at room temperature for a specified duration (e.g., 5 hours).[1]

    • Dilute to volume with the mobile phase.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a hot air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 6 hours).[1]

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of a known concentration in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound to UV light (e.g., in a photostability chamber) for a specified duration (e.g., 6 hours).[1]

    • A control sample should be kept in the dark under the same conditions.

  • Analysis:

    • Analyze all samples and a non-degraded control solution by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This is an example of a validated RP-HPLC method suitable for stability studies.

  • Chromatographic Conditions:

    • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm)[1]

    • Mobile Phase: Acetonitrile: Water (35:65 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[1]

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 254 nm[1]

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 100 µg/mL).

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 5-30 µg/mL).[1]

  • Sample Preparation:

    • For ophthalmic suspensions, accurately transfer a known amount of the suspension into a volumetric flask.

    • Add a suitable diluent (e.g., acetonitrile) and sonicate to ensure complete extraction of the drug.

    • Dilute to the final volume and filter through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][11]

Visualizations

Brinzolamide_Degradation_Pathway cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photolytic Degradation This compound This compound Hydrolysis_Products Multiple Degradation Products This compound->Hydrolysis_Products Acid/Base Oxidative_Products Hydroxylamine and Oxime Derivatives This compound->Oxidative_Products Oxidizing Agent (e.g., H₂O₂) Thermal_Products Thermal Degradants This compound->Thermal_Products Heat Photo_Products Photodegradants This compound->Photo_Products UV Light

Caption: Major degradation pathways of this compound under various stress conditions.

Troubleshooting_Workflow Start Instability Observed (e.g., Unexpected Peaks, Precipitation) Check_Method Is the Analytical Method Validated? Start->Check_Method Validate_Method Validate Method for Specificity, Linearity, etc. Check_Method->Validate_Method No Check_Formulation Review Formulation Components and Parameters Check_Method->Check_Formulation Yes Validate_Method->Check_Formulation Check_Storage Verify Storage Conditions (Temp, Light) Check_Formulation->Check_Storage Identify_Degradant Characterize Unexpected Peaks (e.g., LC-MS) Check_Storage->Identify_Degradant Reformulate Reformulate: Adjust pH, Change Excipients, etc. Identify_Degradant->Reformulate End Problem Resolved Reformulate->End

Caption: A logical workflow for troubleshooting this compound stability issues.

References

Technical Support Center: Optimizing Brinzolamide Dosage in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with brinzolamide in preclinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in lowering intraocular pressure (IOP)?

This compound is a highly specific, non-competitive, and reversible inhibitor of the carbonic anhydrase II (CA-II) enzyme. In the ciliary processes of the eye, CA-II catalyzes the formation of bicarbonate ions, which is a key step in aqueous humor production. By inhibiting CA-II, this compound reduces the rate of bicarbonate formation, thereby suppressing aqueous humor secretion and lowering intraocular pressure.

Q2: What is the recommended starting dosage of this compound for preclinical studies in rabbits?

Based on preclinical studies, a 1% this compound ophthalmic suspension is the most commonly used and effective concentration for lowering IOP in rabbits. Typically, one to two drops are administered topically to the eye. The dosing frequency can range from twice daily (BID) to three times daily (TID) depending on the study design.

Q3: How should this compound ophthalmic suspension be stored and handled to ensure stability?

This compound is commercially available as a sterile ophthalmic suspension. It should be stored at room temperature. It is crucial to shake the suspension well before each use to ensure uniform drug distribution. Avoid touching the dropper tip to any surface to prevent contamination.

Q4: What are the expected pharmacokinetic parameters of this compound in rabbits after topical administration?

Pharmacokinetic parameters of a 1% this compound suspension in rabbits have been reported. After topical administration, this compound is absorbed into the systemic circulation but plasma concentrations remain low. The drug extensively distributes into red blood cells, exhibiting a long half-life in whole blood.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in IOP measurements - Improper animal restraint leading to stress-induced IOP spikes.- Inconsistent tonometer calibration or user technique.- Diurnal variation in rabbit IOP.- Acclimatize animals to the handling and measurement procedures to minimize stress.- Ensure the tonometer is properly calibrated before each use and that the operator is well-trained in its use on rabbits.- Perform IOP measurements at the same time each day to account for diurnal fluctuations.
Signs of ocular irritation in study animals (e.g., redness, discharge) - Formulation pH or excipients.- Sensitivity to the preservative (e.g., benzalkonium chloride).- Physical irritation from the suspension particles.- While this compound's formulation is optimized for comfort, individual animal sensitivity can occur. Monitor for signs of irritation. - If irritation persists, consider evaluating a different formulation or consulting with a veterinarian. The commercial formulation is generally well-tolerated.
Inconsistent drug delivery with ophthalmic suspension - Inadequate shaking of the suspension before administration.- Improper administration technique leading to loss of the drop.- Vigorously shake the this compound suspension bottle for at least 10 seconds before each instillation to ensure a uniform dose.- Gently pull down the lower eyelid to form a pouch and instill the drop without touching the eye. Release the eyelid and allow the animal to blink.
Low or no reduction in IOP after administration - Insufficient dosage or frequency.- Poor drug absorption.- Animal model may not be responsive.- Verify the correct concentration and dosing regimen are being used. A 1% suspension is typically effective.- Ensure proper administration technique to maximize drug contact time with the eye.- While rabbits are a standard model, consider the specific characteristics of your glaucoma model.

Quantitative Data Summary

Table 1: Dose-Response of this compound on Intraocular Pressure (IOP) in Patients

This compound ConcentrationMean IOP Reduction (mmHg)Mean Percent IOP Reduction (%)
0.3%3.011.3
1.0%4.316.1
2.0%4.416.1
3.0%4.215.4
Data from a study in patients with primary open-angle glaucoma or ocular hypertension, demonstrating that 1% is the optimal concentration.

Table 2: Pharmacokinetic Parameters of 1% this compound Ophthalmic Suspension in Rabbits (Single Topical Dose)

TissueCmax (ng/g or ng/mL)Tmax (hr)AUC (nghr/g or nghr/mL)
Aqueous Humor239 ± 1172967 ± 349
Cornea2,240 ± 1,02018,830 ± 3,400
Iris-Ciliary Body1,130 ± 47849,920 ± 3,610
Conjunctiva1,930 ± 1,0200.54,280 ± 1,930
Pharmacokinetic parameters were estimated by noncompartmental analysis.

Experimental Protocols

1. Protocol for Topical Administration of this compound in Rabbits

  • Animal Preparation: Gently restrain the rabbit to prevent head movement. New Zealand White rabbits are a commonly used model.

  • Dosage Preparation: Vigorously shake the 1% this compound ophthalmic suspension for at least 10 seconds.

  • Administration: Carefully instill one to two drops of the suspension into the lower conjunctival sac of the rabbit's eye.

  • Post-administration: Hold the rabbit's head steady for a few moments to allow for drug distribution across the ocular surface.

  • Observation: Monitor the animal for any signs of discomfort or irritation following administration.

2. Protocol for Intraocular Pressure (IOP) Measurement in Rabbits using a Tonometer

  • Animal Preparation: Acclimatize the rabbit to the restraint and measurement procedure to minimize stress.

  • Topical Anesthesia: Instill a drop of a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) into the rabbit's eye.

  • Tonometer Preparation: Calibrate the tonometer (e.g., Tono-Pen, applanation tonometer) according to the manufacturer's instructions.

  • Measurement: Gently hold the rabbit's eyelids open and lightly touch the tonometer tip to the central cornea.

  • Data Recording: Record the IOP reading. It is recommended to take multiple readings and average them for accuracy.

  • Consistency: Perform measurements at the same time of day for all animals to minimize the effect of diurnal IOP variations.

Visualizations

G cluster_0 Ciliary Epithelium cluster_1 Pharmacological Intervention cluster_2 Outcome CO2_H2O CO2 + H2O H2CO3 H2CO3 (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H Aqueous_Humor Aqueous Humor Secretion HCO3_H->Aqueous_Humor Reduced_Aqueous_Humor Reduced Aqueous Humor Production This compound This compound This compound->H2CO3 Inhibits Lowered_IOP Lowered Intraocular Pressure Reduced_Aqueous_Humor->Lowered_IOP Leads to

Caption: Mechanism of action of this compound in reducing aqueous humor production.

G start Start: Preclinical Study animal_prep Animal Acclimatization (e.g., Rabbits) start->animal_prep baseline_iop Baseline IOP Measurement (Tonometer) animal_prep->baseline_iop randomization Randomization to Treatment Groups baseline_iop->randomization treatment Topical this compound Administration (e.g., 1% suspension) randomization->treatment Treatment Group control Vehicle Control Administration randomization->control Control Group iop_monitoring IOP Monitoring at Specific Timepoints treatment->iop_monitoring control->iop_monitoring pk_sampling Pharmacokinetic Sample Collection (Aqueous Humor, Tissues) iop_monitoring->pk_sampling data_analysis Data Analysis (IOP Reduction, PK Parameters) pk_sampling->data_analysis end End: Study Conclusion data_analysis->end

Caption: General experimental workflow for a preclinical this compound study.

Technical Support Center: Enhancing the Stability of Brinzolamide Ophthalmic Suspensions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and stability testing of Brinzolamide ophthalmic suspensions.

Troubleshooting Guide

This guide is designed to help you identify and resolve common stability issues with this compound ophthalmic suspensions.

Problem Potential Causes Suggested Solutions
Physical Instability: Crystal Growth & Particle Size Variation - Ostwald Ripening: Smaller particles dissolving and re-depositing onto larger ones.[1] - Temperature fluctuations during storage. - Inadequate concentration of stabilizing polymers.- Optimize Particle Size Reduction: Employ techniques like wet-milling to achieve a narrow and uniform particle size distribution.[2] - Incorporate Steric Stabilizers: Use polymers like Carbomer 974P to adsorb onto the particle surface and prevent growth.[3][4] - Control Storage Conditions: Maintain a consistent and controlled temperature environment.
Physical Instability: Aggregation and Caking - Insufficient repulsive forces between particles. - Low viscosity of the suspension, leading to rapid settling. - Inadequate redispersibility after storage.[1]- Utilize Viscosity-Enhancing Agents: Incorporate polymers like Carbomer 974P to increase the viscosity and slow down sedimentation. The quantity of the viscosity-increasing agent directly influences particle size distribution.[3][4] - Add Surfactants: Non-ionic surfactants such as Tyloxapol can improve the wetting of this compound particles and prevent aggregation.[4][5] - Ensure Proper Homogenization: Optimize the homogenization speed and duration to ensure uniform dispersion of particles.[3]
Chemical Instability: Degradation of this compound - Hydrolytic Degradation: this compound is susceptible to degradation in both acidic and basic conditions, leading to the formation of several degradation products.[6][7] - Oxidative Degradation: The presence of oxidizing agents can lead to significant degradation, with reports of up to 21% degradation under oxidative stress.[7][8] This can result in the formation of hydroxylamine and oxime degradation products.[9]- Maintain Optimal pH: Formulate the suspension at a pH of approximately 7.5 to minimize hydrolytic degradation.[5] Use appropriate buffering agents to maintain pH stability. - Include Chelating Agents: Add edetate disodium (EDTA) to chelate metal ions that can catalyze oxidative degradation.[3] - Protect from Light: While this compound is relatively stable to photolytic stress in the solid state, protection from light is a good practice for the final formulation.[6][7]
Polymorphism - Although this compound is not reported to exhibit polymorphism, changes in crystal form can impact solubility and stability.[10]- Characterize the Crystal Form: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the crystalline form of the raw material and in the final formulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in ophthalmic suspensions?

A1: The primary degradation pathways for this compound are hydrolysis (under both acidic and basic conditions) and oxidation.[6][7] Forced degradation studies have shown that this compound degrades significantly under these conditions, leading to the formation of multiple degradation products.[6] It is relatively stable under photolytic and thermal stress in the solid state.[6][7]

Q2: What is the role of Carbomer 974P in stabilizing this compound suspensions?

A2: Carbomer 974P is a cross-linked acrylic acid polymer that acts as a viscosity-enhancing agent.[3][4] Its primary roles are to increase the viscosity of the suspension, which slows down the sedimentation rate of this compound particles, and to provide a steric barrier around the particles to prevent aggregation and crystal growth.[3] The concentration of Carbomer 974P has a direct impact on the particle size distribution within the suspension.[4]

Q3: Why is particle size control crucial for the stability of this compound suspensions?

A3: Particle size distribution is a critical quality attribute (CQA) for ophthalmic suspensions.[11][12][13] A narrow and controlled particle size distribution is essential for:

  • Physical Stability: Prevents Ostwald ripening and ensures uniform suspension.[1]

  • Patient Comfort: Large particles can cause ocular irritation and a foreign body sensation.[14]

  • Bioavailability: Particle size can influence the dissolution rate and subsequent absorption of the drug.[12]

Q4: What analytical techniques are recommended for stability testing of this compound suspensions?

A4: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and recommended technique.[8][15][16] This method should be capable of separating this compound from its degradation products and other excipients in the formulation. Key parameters for a typical RP-HPLC method include a C18 column and UV detection at approximately 254 nm.[8][15][16]

Quantitative Data from Stability Studies

The following tables summarize data from forced degradation studies on this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagents/ConditionsDurationDegradation (%)Reference
Acid Hydrolysis0.1N HCl3 hours11.3%[15]
Base Hydrolysis0.1N NaOH3 hours9.8%[15]
Oxidative3% H₂O₂Not specified21%[8]
Thermal70°C6 hoursNot specified[15]
PhotolyticUV light24 hoursSignificant[15]

Note: Degradation percentages can vary based on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of this compound in a 100 mL volumetric flask with a suitable solvent (e.g., acetonitrile or methanol) to obtain a concentration of 100 µg/mL.[15]

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask. Keep at room temperature for a specified duration (e.g., 3 hours). Neutralize the solution if necessary and dilute to volume with the mobile phase before analysis.[15]

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH in a 10 mL volumetric flask. Keep at room temperature for a specified duration (e.g., 3 hours). Neutralize the solution if necessary and dilute to volume with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide in a 10 mL volumetric flask. Keep at room temperature for a specified duration (e.g., 5 hours) and then dilute to volume with the mobile phase.[15]

  • Thermal Degradation: Place 100 mg of this compound powder in a petri dish and expose it to a hot air oven at 70°C for 6 hours.[15] After exposure, prepare a solution of the desired concentration for analysis.

  • Photolytic Degradation: Expose the this compound solution to UV light for a specified duration (e.g., 24 hours) and then analyze.[15]

  • Analysis: Analyze all samples using a validated stability-indicating RP-HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify degradation peaks.

Protocol 2: Preparation of a Stabilized this compound Ophthalmic Suspension

This protocol provides a general method for preparing a stabilized this compound ophthalmic suspension.

  • Preparation of Polymer Slurry: Disperse Carbomer 974P in purified water and sterilize by autoclaving.[3]

  • Preparation of this compound Phase: Dissolve this compound in an acidic aqueous solution (e.g., 0.1 M HCl) containing mannitol. Sterilize this solution by filtration.[3]

  • Preparation of Excipient Solution: Dissolve other excipients such as edetate disodium and a preservative (e.g., benzalkonium chloride) in an aqueous solution and sterilize by filtration.[3]

  • Precipitation and Suspension Formation: Combine the this compound solution with a precipitating agent (e.g., sodium bicarbonate solution) to precipitate the drug. Then, add the sterilized Carbomer 974P slurry.[3]

  • Homogenization: Homogenize the resulting suspension using a high-shear homogenizer (e.g., Ultra-Turrax) at a controlled speed and duration (e.g., 13,500 rpm for 10 minutes) to achieve the desired particle size distribution.[3]

  • pH Adjustment: Adjust the final pH of the suspension to approximately 7.5 using sodium hydroxide or hydrochloric acid.[5]

Visualizations

Brinzolamide_Degradation_Pathway This compound This compound Acid_Degradation Acidic Hydrolysis (e.g., 0.1N HCl) This compound->Acid_Degradation Stress Condition Base_Degradation Basic Hydrolysis (e.g., 0.1N NaOH) This compound->Base_Degradation Stress Condition Oxidative_Degradation Oxidation (e.g., 3% H₂O₂) This compound->Oxidative_Degradation Stress Condition Degradation_Products Hydrolytic Degradation Products Acid_Degradation->Degradation_Products Base_Degradation->Degradation_Products Oxidative_Products Oxidative Degradation Products (Hydroxylamine, Oxime) Oxidative_Degradation->Oxidative_Products

Caption: Major degradation pathways of this compound under stress conditions.

Suspension_Stability_Workflow cluster_Formulation Formulation Development cluster_Process Manufacturing Process cluster_Stability Stability Testing API This compound API (Controlled Particle Size) Dispersion Dispersion & Wetting API->Dispersion Excipients Stabilizing Excipients (Carbomer 974P, Tyloxapol, EDTA) Excipients->Dispersion Vehicle Aqueous Vehicle (Buffered to pH ~7.5) Vehicle->Dispersion Homogenization High-Shear Homogenization Dispersion->Homogenization Sterilization Aseptic Processing Homogenization->Sterilization Physical_Tests Physical Stability (Particle Size, Viscosity, Redispersibility) Sterilization->Physical_Tests Chemical_Tests Chemical Stability (RP-HPLC for Assay & Impurities) Sterilization->Chemical_Tests Final_Product Stable Ophthalmic Suspension Physical_Tests->Final_Product Chemical_Tests->Final_Product

Caption: Experimental workflow for developing a stable this compound suspension.

References

Technical Support Center: Brinzolamide In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with Brinzolamide in in vivo models.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Pharmacodynamic & Efficacy Variability

Q1: We are observing high variability in Intraocular Pressure (IOP) reduction between subjects in our rabbit model. What are the common causes?

A1: High variability in IOP response is a common challenge. Key factors include:

  • Animal Handling and Stress: Stress from handling can cause transient spikes in IOP. Ensure a proper acclimatization period and consistent, gentle handling techniques.

  • Diurnal IOP Variation: Rabbits exhibit natural fluctuations in IOP throughout the day.[1] All measurements should be taken at the same time each day to minimize this variable.[2]

  • Tonometer Accuracy and Technique: The choice of tonometer and the consistency of the measurement technique are critical. Different tonometers have varying degrees of accuracy and variability.[3][4] For instance, while some studies find the Tono-pen XL to be a reliable choice for rabbits within a specific pressure range, others note that rebound tonometers (like TonoVet) may show less variability than applanation tonometers.[3][5] All instruments can underestimate IOP, especially at higher pressures.[4][6]

  • Anesthesia: If used, the type and depth of anesthesia can influence IOP. Ensure a consistent anesthetic protocol.

  • Dosing Inconsistency: As a suspension, improper shaking or inconsistent drop size can lead to variable dosing. Ensure the formulation is well-suspended before each administration.

Q2: The IOP-lowering effect of our this compound formulation seems lower than published values. Why might this be?

A2: Suboptimal efficacy can stem from several sources:

  • Formulation Properties: this compound is administered as a suspension.[7] The particle size distribution (PSD) and viscosity of the formulation are critical quality attributes that can influence drug dissolution, residence time on the ocular surface, and subsequent absorption.[8] However, studies have shown that even significant variations in these attributes may not always lead to remarkable differences in IOP reduction, suggesting a complex relationship.[2][8][9]

  • Low Bioavailability: The absolute bioavailability of topically administered this compound in the aqueous humor is very low, reported to be around 0.10% to 0.11% in rabbits.[7][10][11] This means that even small variations in absorption can have a large relative impact on the drug concentration at the target site.

  • Dosing Regimen: Some preclinical studies use a once-daily dosing regimen for convenience, which may not be sufficient to see a robust effect compared to the clinically recommended three-times-a-day schedule.[8][9] A sparser dosing regimen can hinder the build-up of drug concentration in ocular tissues.[8][9]

Section 2: Pharmacokinetic Variability

Q1: We are finding inconsistent this compound concentrations in the aqueous humor and iris-ciliary body. What could be the cause?

A1: Variability in ocular tissue concentrations is often linked to:

  • Absorption Pathways: this compound is absorbed through both corneal and non-corneal (conjunctival-scleral) pathways.[7] The contribution of each pathway can vary, leading to different concentrations in the target tissue (iris-ciliary body).

  • Formulation Differences: As mentioned, attributes like particle size and viscosity can affect drug availability.[8] While one study found no significant differences in peak drug concentration (Cmax) in the aqueous humor and iris-ciliary body between formulations with varying PSD and viscosity, minor trends were noted in the cornea and conjunctiva.[2][12][13]

  • Study Design: The experimental design itself can be a major source of variability. A "paired-eye" design (testing one formulation in one eye and a second formulation in the other eye of the same animal) can significantly reduce the number of animals needed to detect a true difference compared to a parallel-group design.[12][13] For example, to detect a 25% difference in aqueous humor Cmax, a paired-eye design required only nine rabbits, whereas a parallel-group design would require seventy.[13]

Q2: Why is the systemic half-life of this compound so long in our rabbit model?

A2: Following topical administration, this compound is absorbed systemically where it binds strongly to carbonic anhydrase in red blood cells (RBCs).[14] This accumulation in RBCs acts as a reservoir, leading to a very long elimination half-life that can appear to be over two weeks in rabbits after intravenous administration.[7][11]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in New Zealand White Rabbits

Administration Route Dose Compartment Key Parameter Value Reference
Topical (1% Suspension) 500 µg Aqueous Humor Absolute Bioavailability 0.10% - 0.11% [7][11]
Intracameral (Solution) 4.5 µg Aqueous Humor Clearance 4.12 - 4.2 µL/min [7][11]
Intracameral (Solution) 4.5 µg Aqueous Humor Terminal Half-life 3.4 h [7][11]

| Intravenous (Solution) | 0.75 mg/kg | Plasma & Whole Blood | Elimination Half-life | > 2 weeks |[7][11] |

Key Experimental Protocols

Protocol 1: In Vivo IOP Measurement in Rabbits

This protocol is synthesized from common methodologies for assessing pharmacodynamic response.[1][2][15]

  • Animal Acclimatization: Acclimate New Zealand White rabbits for at least one week before the experiment.[16] House them in a controlled environment with a consistent light/dark cycle.

  • Baseline IOP Measurement:

    • For 3-5 days prior to dosing, measure baseline IOP in both eyes of each conscious rabbit.

    • To minimize variability, perform all measurements at the same time of day (e.g., between 9:00 and 11:00 AM).[2][17]

    • Use a calibrated tonometer (e.g., Tono-Pen, TonoVet). Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea before measurement.

    • Obtain at least three stable readings per eye and average them.

  • Dosing:

    • On the study day, perform a pre-dose (time 0) IOP measurement.

    • Administer a single, precise drop (e.g., 50 µL) of the well-suspended this compound formulation into the cul-de-sac of one eye. The contralateral eye can receive a vehicle control.

  • Post-Dose IOP Monitoring:

    • Measure IOP in both eyes at predetermined time points (e.g., 1, 2, 3, 4, 6, 8, and 24 hours post-dose).[15][16]

  • Data Analysis:

    • Calculate the mean IOP for each group at each time point.

    • Express the IOP-lowering effect as either the absolute change from baseline or the percentage reduction compared to the vehicle-treated eye.

Protocol 2: Ocular Pharmacokinetic Study (Aqueous Humor Sampling)

This protocol outlines a common procedure for determining drug concentration in the aqueous humor.

  • Animal Preparation & Dosing:

    • Acclimate and handle animals as described in Protocol 1.

    • Administer the this compound formulation topically to the eyes as required by the study design (e.g., single dose, multiple doses).

  • Sample Collection:

    • At designated time points post-dose, anesthetize the animals.

    • Immediately before sampling, apply a topical anesthetic.

    • Using a 30-gauge needle attached to a syringe, carefully perform an anterior chamber paracentesis to aspirate a small volume (e.g., 10-20 µL) of aqueous humor. Be cautious to avoid touching the iris or lens.

    • Immediately transfer the sample to a microcentrifuge tube and store at -80°C until analysis.

  • Sample Analysis:

    • Analyze the this compound concentration in the aqueous humor samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve) using appropriate software.

Visualizations

Mechanism of Action & Experimental Workflow

Brinzolamide_Mechanism cluster_ciliary Ciliary Epithelium cluster_result Physiological Effect CAII Carbonic Anhydrase II (CA-II) HCO3 HCO₃⁻ (Bicarbonate) CAII->HCO3  Catalyzes H2CO3 H₂O + CO₂ ⇌ H₂CO₃ H2CO3->CAII ReducedSecretion Reduced Bicarbonate & Fluid Transport This compound This compound (Topical Administration) Inhibition This compound->Inhibition Inhibition->CAII Inhibits ReducedAH Decreased Aqueous Humor Production ReducedSecretion->ReducedAH ReducedIOP Lower Intraocular Pressure (IOP) ReducedAH->ReducedIOP

Caption: this compound inhibits CA-II, reducing bicarbonate and aqueous humor production to lower IOP.

IOP_Study_Workflow start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A 1. Animal Selection & Acclimatization B 2. Baseline IOP Measurements (3-5 Days) A->B C 3. Randomization (Treatment vs. Vehicle) B->C D 4. Pre-Dose (T=0) IOP Measurement C->D E 5. Topical Dosing (this compound / Vehicle) D->E F 6. Post-Dose IOP Measurements at Scheduled Intervals E->F G Data Collection Complete? F->G G->F No H 7. Data Analysis (Change from Baseline, Statistical Tests) G->H Yes I 8. Report Results H->I

Caption: Standard workflow for conducting an in vivo intraocular pressure (IOP) study in rabbits.

References

Brinzolamide Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Brinzolamide, this technical support center provides troubleshooting guidance and answers to frequently asked questions. Our aim is to facilitate a smoother, more efficient synthesis process by addressing common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude this compound Incomplete reaction during the amination step.Ensure the reaction with aqueous ethylamine is stirred for a sufficient duration, for example, 12 hours at 25-30°C, and monitor completion using Thin Layer Chromatography (TLC).[1]
Inefficient halogen-metal exchange.Use an adequate excess of n-butyl lithium (e.g., 2.5 to 4 equivalents) and maintain a low temperature (e.g., -70°C or -30 to 0°C) during the reaction.[1][2]
Loss of product during work-up and extraction.After acidification, ensure thorough extraction of the aqueous phase with a suitable organic solvent like ethyl acetate.[1]
High Levels of S-Isomer Impurity Ineffective chiral resolution.The use of a chiral tartaric acid, such as di-p-tolyl-D-tartaric acid, is a preferred method for optical purification.[1] Repeated recrystallizations may be necessary to reduce the S-isomer content to acceptable levels (e.g., NMT 0.50%).[1]
Racemization during intermediate steps.Careful control of reaction conditions, particularly temperature and pH, can help minimize racemization.[3]
Formation of Process-Related Impurities Incomplete reaction of starting materials or intermediates.Monitor reaction completion by HPLC to ensure starting materials are consumed before proceeding to the next step.[1]
Side reactions due to reaction conditions.Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry. For instance, during sulfonation, the temperature should be kept below -70°C.[1]
Difficulty in Product Crystallization Improper solvent system or pH.If crystallization does not occur spontaneously, techniques such as filtering through a Büchner funnel and subsequent extraction, or adjusting the pH to around 8 with sodium bicarbonate can be employed.[1]
Presence of impurities inhibiting crystallization.Purify the crude product by treating it with water at an elevated temperature or through recrystallization from a suitable solvent like isopropyl alcohol.[1]

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for this compound synthesis and what are the initial steps?

A common starting material is 3-acetyl-2,5-dichlorothiophene.[4] The initial steps typically involve the reaction of this compound to form a thioether, which is then converted to a sulfonamide.[4]

Q2: How can the stereochemistry at the C4 position be controlled to obtain the desired (R)-enantiomer?

The stereochemistry is often controlled through the use of a chiral reducing agent, such as (+)-B-chlorodiisopinocampheylborane, during the reduction of a ketone intermediate.[4][5] This is followed by cyclization to form the thieno[3,2-e]-1,2-thiazine ring system with the desired stereochemistry.[4] Another approach involves the stereoselective reduction of an oxidized intermediate using reagents like (S)-tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrol[1,2-c][1][5][6]oxazaborole, although this may result in lower enantiomeric excess.[5]

Q3: What are the key steps for introducing the sulfonamide group at the C6 position?

The introduction of the sulfonamide group at the C6 position is a critical step. A common method involves a halogen-metal exchange on a 6-chloro substituted intermediate using an organolithium reagent like n-butyl lithium at low temperatures.[2][4] The resulting anion is then reacted with sulfur dioxide to form a sulfinate salt, which is subsequently treated with an ammonia source, such as hydroxylamine-O-sulfonic acid, to yield the sulfonamide.[2]

Q4: What are the recommended purification methods to obtain pharmaceutical-grade this compound?

To achieve high purity, a combination of purification techniques is often employed. These can include:

  • Optical purification: Treatment with a chiral acid like di-p-tolyl-D-tartaric acid to separate the desired R-enantiomer from the S-enantiomer.[1]

  • Treatment with water at elevated temperatures: This can help remove certain impurities.[1]

  • Recrystallization: Repeated recrystallization from solvents such as isopropyl alcohol is effective in removing impurities and can also help in reducing the content of the undesired S-isomer.[1]

Q5: What are some of the known impurities of this compound?

Several process-related impurities and degradation products have been identified. These include the (S)-enantiomer of this compound, various synthetic intermediates, and other related compounds such as (4R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1][6] thiazine-6-sulfonamide 1,1 dioxide and (4S)-6-chloro-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1][6] thiazine-4-ol- 1,1 dioxide.[7][8]

Experimental Protocols

General Procedure for the Sulfonamidation at C6

This protocol outlines a common method for introducing the sulfonamide group at the C6 position of a suitable thieno[3,2-e]-1,2-thiazine intermediate.

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Work-up cluster_product Final Product start (R)-4-(N-acetyl-N-ethylamino)-3,4-dihydro-6-chloro- 2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazine-1,1-dioxide step1 Dissolve in THF and cool to -20°C start->step1 step2 Add n-butyl lithium (2.5 M in hexane) dropwise step1->step2 step3 Stir at -20°C for 1 hour step2->step3 step4 Bubble anhydrous sulfur dioxide until acidic step3->step4 step5 Warm to room temperature step4->step5 workup1 Add water step5->workup1 workup2 Evaporate THF in vacuo workup1->workup2 workup3 Add sodium acetate trihydrate and hydroxylamine-O-sulfonic acid at 0°C workup2->workup3 workup4 Warm to room temperature and stir overnight workup3->workup4 workup5 Extract with ethyl acetate workup4->workup5 product This compound workup5->product

Sulfonamidation Experimental Workflow
Chiral Purification using Di-p-tolyl-D-tartaric Acid (DPTA)

This procedure details the optical purification of crude this compound to separate the desired (R)-enantiomer.

purification_workflow cluster_crude Crude Product cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation cluster_final Purified Product crude Crude this compound dissolve_brin Dissolve in 5.0% aq. methanol and heat to 50°C crude->dissolve_brin add_dpta Slowly add DPTA solution to This compound solution at 50°C dissolve_brin->add_dpta dissolve_dpta Prepare DPTA solution in methanol dissolve_dpta->add_dpta maintain_temp Maintain at 50°C for 1 hour add_dpta->maintain_temp cool Slowly cool to 25-30°C maintain_temp->cool stir Stir for 12 hours cool->stir filter Filter the precipitate stir->filter wash Wash with t-butylmethyl ether and hexane filter->wash dry Dry at 35-40°C wash->dry purified Purified this compound Tartrate Salt dry->purified

Chiral Purification Workflow

Data Summary

Reaction Yields at Different Stages

The following table summarizes typical yields reported for key steps in one of the synthetic routes to this compound.

Reaction Step Intermediate/Product Reported Yield Reference
Cyclization4-hydroxy-3,4-dihydro-2H-thieno-[3,2-e][1][6]thiazine 1,1-dioxide>90%[1]
Conversion to Intermediate (VII)Compound (VII)>60%[1]
Amination to Crude this compoundCrude this compound>60%[1]
Ketal Protection3-[2-(bromomethyl)-1,3-dioxolan-2-yl]thiophene-2-sulphonammide87%[5]
Intramolecular Cyclizationspiro[1,3-dioxolan-2,4'-thieno[3,2-e][1][6]thiazin]-1',1'-dioxide90%[5]
Purity Enhancement through Recrystallization

The table below illustrates the effectiveness of purification methods in reducing the undesired S-isomer.

Purification Method Initial S-Isomer Content Final S-Isomer Content Reference
Repeated Water Purification20.00%< 0.50%[1]
Recrystallization from IsopropanolNot specifiedCan be repeated up to 4 times for desired purity[1]

References

Strategies to reduce Brinzolamide-induced ocular irritation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Brinzolamide formulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating ocular irritation associated with this compound delivery.

Frequently Asked Questions (FAQs)

Q1: What are the common ocular side effects observed during this compound administration?

A1: The most frequently reported ocular side effects associated with topical this compound are transient and generally mild. These include blurred vision, ocular discomfort such as burning or stinging upon instillation, and a sensation of having something in the eye.[1][2][3][4] Less common effects can include itching, redness, eye pain, and dry eyes.[4][5][6] While this compound is generally considered more comfortable than some other topical carbonic anhydrase inhibitors like dorzolamide, these side effects can impact patient compliance.[1][5][7]

Q2: What is the primary mechanism behind this compound-induced ocular irritation?

A2: The principal cause of ocular irritation is linked to this compound's poor aqueous solubility.[8][9][10] To achieve a therapeutic concentration (typically 1%), this compound is formulated as an ophthalmic suspension (e.g., Azopt®).[6][8] The presence of drug microparticles can lead to a foreign body sensation and mechanical irritation on the ocular surface.[2] Furthermore, the formulation's pH, while optimized to be near physiological levels to enhance comfort, can also play a role in the sensation experienced upon instillation.[9][11]

Q3: What are the leading formulation strategies to reduce this compound-induced ocular irritation?

A3: The primary strategy involves developing advanced drug delivery systems that enhance this compound's solubility and minimize the presence of large drug particles. These nanocarrier-based approaches aim to create formulations that are more comfortable, improve bioavailability, and provide sustained drug release.[9][11][12] Key strategies include:

  • Nanoemulsions and Microemulsions: These systems encapsulate the lipophilic this compound in tiny oil droplets, improving its solubility and allowing for the creation of clear, liquid formulations that are less likely to cause mechanical irritation.[13][14][15][16]

  • Nanocrystals and Nanosuspensions: This technique involves reducing the size of this compound particles to the nanometer scale. This increases the surface area for dissolution, leading to faster absorption and reduced foreign body sensation.[9][17]

  • Liquid Crystalline Nanoparticles (LCNPs): These novel systems have shown promise in prolonging drug release and demonstrating virtually no signs of irritation in preclinical models.[8]

  • In-Situ Gelling Systems: These formulations are administered as a liquid drop but transform into a gel upon contact with the eye's physiological conditions (e.g., temperature or ions in tear fluid). This increases the drug's residence time and can provide a sustained, comfortable release.[18]

Q4: How does altering formulation parameters like pH and viscosity impact ocular comfort?

A4: Both pH and viscosity are critical quality attributes (CQAs) that significantly influence the comfort and performance of ophthalmic formulations.

  • pH: this compound's commercial formulation is optimized for a physiologic pH to improve comfort.[9][11] Significant deviations from the eye's natural pH (around 7.4) can cause stinging and irritation.

  • Viscosity: Increasing the viscosity of an eye drop can enhance its precorneal residence time, which may improve drug absorption and efficacy.[10] However, the relationship is complex. While polymers like HPMC can be used to increase viscosity and stabilize nanocrystal formulations, excessively high viscosity may not necessarily correlate with better IOP reduction and could contribute to blurred vision.[17][19][20]

Troubleshooting Guide

Issue 1: Our new this compound formulation is causing significant irritation in our preclinical rabbit model (based on Draize test scores). What are the potential causes and solutions?

Potential Causes:

  • Particle Size: If your formulation is a suspension, large or aggregated drug particles are a likely culprit for mechanical irritation.

  • pH and Osmolality: A pH or osmolality that is not compatible with tear fluid can cause immediate stinging and discomfort.

  • Excipient Toxicity: One or more of the surfactants, preservatives, or other excipients used in the formulation may have inherent irritant properties.

Troubleshooting Steps & Solutions:

  • Characterize Particle Size: Use techniques like dynamic light scattering (DLS) or laser diffraction to analyze the particle size distribution of your suspension. If particles are in the micron range or show aggregation, consider nanocrystallization techniques or switching to a solubility-enhancing formulation like a nanoemulsion.[17]

  • Verify pH and Osmolality: Ensure the final formulation has a pH between 6.5 and 8.5 and an osmolality close to that of tears (approx. 300 mOsm/kg).[21] Adjust with appropriate buffering agents if necessary.

  • Screen Excipients: Conduct in vitro cytotoxicity assays (e.g., on human corneal epithelial cells) for individual excipients to identify the source of irritation.[13] Select excipients with a known history of safe ocular use. For instance, some studies have found Transcutol P, Cremophor RH40, and Triacetin to be among the least toxic excipients for ocular formulations.[13]

  • Adopt a Novel Formulation: Consider reformulating this compound into a nanoemulsion, microemulsion, or in-situ gel, which have demonstrated significantly lower irritation potential compared to conventional suspensions.[14][18][22]

Logical Flow for Troubleshooting Formulation Irritation

G cluster_0 Problem Identification cluster_1 Investigation of Causes cluster_2 Potential Solutions HighIrritation High Irritation in Preclinical Model ParticleSize Particle Size Analysis HighIrritation->ParticleSize Investigate pH_Osmolality pH / Osmolality Check HighIrritation->pH_Osmolality Investigate ExcipientToxicity Excipient Toxicity Screening HighIrritation->ExcipientToxicity Investigate Nanocrystal Reduce Particle Size (Nanocrystallization) ParticleSize->Nanocrystal If particles >1µm Adjust Adjust pH / Osmolality pH_Osmolality->Adjust If outside phys. range ReplaceExcipient Replace Irritating Excipient ExcipientToxicity->ReplaceExcipient If cytotoxic Reformulate Adopt Novel Formulation (e.g., Nanoemulsion) Adjust->Reformulate If irritation persists ReplaceExcipient->Reformulate If irritation persists Nanocrystal->Reformulate If irritation persists

Caption: Troubleshooting workflow for high ocular irritation.

Issue 2: We are observing high variability in our in vitro/ex vivo ocular irritation assay results. What key experimental factors need stricter control?

Potential Causes of Variability:

  • Inconsistent Tissue Handling (Ex Vivo): For assays like HET-CAM or BCOP, variations in tissue preparation, hydration, and handling can significantly affect results.

  • Cell Culture Conditions (In Vitro): In cell viability assays, differences in cell passage number, seeding density, and incubation times can lead to inconsistent outcomes.

  • Dosing and Exposure Time: Precise control over the volume of the test substance applied and the duration of exposure is critical for reproducibility.

Troubleshooting Steps & Solutions:

  • Standardize Protocols (SOPs): Develop and strictly adhere to Standard Operating Procedures for every step of the assay, from tissue/cell preparation to endpoint measurement.

  • Control Environmental Conditions: Maintain consistent temperature, humidity, and CO2 levels (for cell culture) throughout the experiment.

  • Automate Dosing: Where possible, use calibrated micropipettes or automated liquid handlers to ensure precise and consistent application of the formulation.

  • Include Positive and Negative Controls: Always run appropriate controls (e.g., physiological saline as a negative control, a known irritant as a positive control) in every experiment to validate the assay's performance and normalize results.

  • Blinded Evaluation: For assays involving subjective scoring (like HET-CAM or Draize), the evaluator should be blinded to the treatment groups to prevent bias.

Issue 3: Our novel nanoparticle formulation is well-tolerated but shows lower efficacy in reducing intraocular pressure (IOP) compared to the reference suspension. How can we optimize for both comfort and efficacy?

Potential Causes:

  • Poor Drug Release: The drug may be too tightly encapsulated within the nanocarrier, leading to slow or incomplete release at the target site (the ciliary body).

  • Insufficient Corneal Penetration: While the formulation is comfortable on the surface, its components may not effectively overcome the corneal barrier to deliver the drug to the aqueous humor.

  • Rapid Clearance: The nanoparticles might be cleared from the ocular surface too quickly, reducing the time available for drug absorption.

Troubleshooting Steps & Solutions:

  • Modify Carrier Composition: Adjust the composition of your nanoparticles (e.g., lipid or polymer ratios) to modulate the drug release rate. Conduct in vitro release studies using a Franz diffusion cell system to compare different formulations.[8]

  • Incorporate Permeation Enhancers: Include safe and effective permeation enhancers in your formulation to improve transcorneal drug delivery. Stabilizers like tyloxapol have been shown to significantly enhance the corneal permeability of this compound nanocrystals.[10]

  • Increase Residence Time: Incorporate a mucoadhesive polymer or formulate the nanoparticles into an in-situ gel. This will increase the formulation's viscosity and adherence to the ocular surface, providing more time for the drug to be absorbed.[18]

  • Balance Particle Size and Viscosity: Re-evaluate the relationship between your formulation's particle size and viscosity. Studies have shown that the interplay between these two factors can be complex and does not always lead to predictable PK/PD outcomes.[19] A systematic optimization may be required.

Workflow for Developing a Low-Irritation this compound Formulation

G cluster_dev Phase 1: Formulation Development cluster_screen Phase 2: In Vitro / Ex Vivo Screening cluster_val Phase 3: In Vivo Validation Formulate Formulation Design (e.g., Nanoemulsion, Nanocrystals) PhysicoChem Physicochemical Characterization (Size, pH, Viscosity) Formulate->PhysicoChem InVitro In Vitro Irritation (HCE-T Cell Viability) PhysicoChem->InVitro ExVivo Ex Vivo Irritation (HET-CAM, BCOP) InVitro->ExVivo Permeation Ex Vivo Permeation (Bovine Cornea) ExVivo->Permeation InVivo_Irritation In Vivo Irritation (Draize Test) Permeation->InVivo_Irritation Lead Candidate InVivo_Efficacy In Vivo Efficacy (IOP Reduction) InVivo_Irritation->InVivo_Efficacy InVivo_Efficacy->Formulate Iterate / Optimize

Caption: A phased approach to novel this compound formulation.

Quantitative Data Summary

Table 1: Comparison of Ocular Irritation Scores for Different this compound Formulations (Modified Draize Test)

Formulation TypeAnimal ModelKey FindingsIrritation Score (Range/Value)Reference
Commercial Suspension (Azopt®) RabbitUsed as a positive control.Showed higher scores for corneal opacity and discharge compared to LCNPs.[8]
Liquid Crystalline Nanoparticles (LCNPs) RabbitAlmost no sign of irritation observed.Scores of zero for iris hyperemia, conjunctival swelling, corneal opacity, and discharge.[8]
In-Situ Gel Nanoemulsion (NE-1 & NE-2) RabbitWell-tolerated by rabbit eyes over 24 hours.Average total score of 0.33, indicating non-irritant property.[22]
In-Situ Gels (Gellan Gum) RabbitLess irritating than this compound solutions and commercial Azopt®.Did not stimulate signs of eye tissue activity.[18]

Table 2: In Vitro / Ex Vivo Irritation and Safety Assessment of Novel Formulations

Formulation / ExcipientAssayKey FindingsResultReference
Nanoemulsion (NE-1) HET-CAMNo signs of vessel injury on the chorioallantoic membrane.Non-irritant[22]
Nanoemulsion (NE-2) HET-CAMNo signs of vessel injury on the chorioallantoic membrane.Non-irritant[22]
Nanoemulsion (NE6B & NE4C) HET-CAM & BCOPFormulations did not result in any irritation.Safe for ocular use[13]
Nanocrystal Formulations HCE-T Cell ViabilityEffects on cell viability were comparable to the commercial product.Non-cytotoxic[17]
Various Excipients (Transcutol P, Cremophor RH40, Triacetin) Sulforhodamine B Cell Viability AssayDetermined to be the least toxic excipients for ocular use.High IC50 values[13]

Experimental Protocols

Protocol 1: Modified Draize Test for Ocular Irritation (In Vivo)

  • Objective: To assess the potential of a test formulation to cause irritation to the cornea, iris, and conjunctiva in a rabbit model.

  • Model: Healthy albino rabbits.

  • Methodology:

    • A single dose of 50 µL of the test formulation is instilled into the conjunctival sac of one eye of each rabbit.

    • The contralateral eye receives a control substance (e.g., physiological saline or a blank vehicle) and serves as the control.[8]

    • The eyes are observed and scored for ocular reactions at predefined intervals (e.g., 1, 24, 48, and 72 hours) post-instillation.

    • Scoring is performed for the cornea (opacity), iris (inflammation), and conjunctiva (redness, chemosis/swelling, and discharge) based on a standardized scale (e.g., 0-4 for cornea, 0-2 for iris, 0-3 for conjunctiva).[8]

    • A total irritation score is calculated. Formulations with very low scores (e.g., < 0.5) are generally considered non-irritating.[22]

Protocol 2: Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay (Ex Vivo)

  • Objective: To evaluate the irritation potential of a formulation by observing its effects on the vascular system of a chicken embryo's chorioallantoic membrane. It serves as an alternative to the Draize test.

  • Model: Fertilized hen's eggs, incubated for 9-10 days.

  • Methodology:

    • The eggshell is carefully opened to expose the chorioallantoic membrane (CAM).

    • A 300 µL volume of the test formulation is applied directly onto the CAM surface.

    • The membrane is observed for 5 minutes for signs of vascular damage, including hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).[13]

    • An irritation score (IS) is calculated based on the time of appearance of these events. An IS of 0-0.9 is typically classified as non-irritating.[22]

Protocol 3: Human Corneal Epithelial (HCE-T) Cell Viability Assay (In Vitro)

  • Objective: To assess the cytotoxicity of a formulation on human corneal epithelial cells, providing an in vitro measure of potential ocular irritation.

  • Model: A cultured human corneal epithelial cell line (HCE-T).

  • Methodology:

    • HCE-T cells are seeded in 96-well plates and grown to confluence.

    • The cells are then exposed to various concentrations of the test formulation for a defined period (e.g., 1 hour).[17][23]

    • After exposure, the formulation is washed away, and a viability assay is performed. A common method is the MTT assay, which measures the metabolic activity of living cells.[23]

    • Cell viability is expressed as a percentage relative to untreated control cells. A high percentage of cell viability (e.g., > 90%) suggests the formulation is non-cytotoxic and likely non-irritating.[17]

References

Validation & Comparative

Brinzolamide vs. Dorzolamide: A Preclinical Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of two widely used topical carbonic anhydrase inhibitors, brinzolamide and dorzolamide, for the management of elevated intraocular pressure (IOP). The information presented is based on experimental data from various preclinical models, offering insights into their pharmacodynamics, pharmacokinetics, and safety profiles.

Mechanism of Action

Both this compound and dorzolamide are potent inhibitors of carbonic anhydrase isoenzyme II (CA-II).[1] This enzyme is predominantly found in the ciliary processes of the eye and plays a crucial role in the secretion of aqueous humor. By inhibiting CA-II, these drugs reduce the formation of bicarbonate ions in the ciliary epithelium, which in turn decreases fluid transport and leads to a reduction in aqueous humor production. This suppression of aqueous humor inflow results in a lowering of intraocular pressure, a primary therapeutic goal in glaucoma management. This compound is noted to be a highly specific, noncompetitive, and reversible inhibitor of CA-II.[2]

cluster_ciliary_epithelium Ciliary Epithelium cluster_drugs Therapeutic Intervention CO2_H2O CO2 + H2O CAII Carbonic Anhydrase II (CA-II) CO2_H2O->CAII Catalyzes H2CO3 H2CO3 CAII->H2CO3 HCO3 HCO3- H2CO3->HCO3 Fluid_Transport Fluid Transport HCO3->Fluid_Transport Drives Aqueous_Humor Aqueous Humor Production Fluid_Transport->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP Determines IOP_Reduction Reduced IOP This compound This compound This compound->CAII Inhibits Dorzolamide Dorzolamide Dorzolamide->CAII Inhibits

Mechanism of Action of Carbonic Anhydrase Inhibitors.

Quantitative Data Presentation

The following tables summarize the key quantitative data from head-to-head preclinical studies comparing this compound and dorzolamide.

Table 1: Ocular Pharmacokinetics in Pigmented Rabbits (Single Dose)[3]
Ocular TissueParameterDorzolamide (2%)This compound (1%)Fold Difference (Dorzolamide/Brinzolamide)
Aqueous Humor Cmax (µg/mL)~2.5~1.4~1.8
AUC₀₋₂₄ (µg·h/mL)~6.0~3.02.0
Anterior Sclera AUC₀₋₂₄ (µg·h/g)~2.8~0.47.0
Posterior Sclera AUC₀₋₂₄ (µg·h/g)~0.9~0.352.6
Anterior Retina AUC₀₋₂₄ (µg·h/g)~0.4~0.271.4
Posterior Retina AUC₀₋₂₄ (µg·h/g)~0.38~0.21.9
Anterior Vitreous AUC₀₋₂₄ (µg·h/g)~0.12~0.11.2
Optic Nerve Cmax (µg/g)~0.1~0.02~5.0
AUC₀₋₂₄ (µg·h/g)~0.27~0.039.0

Cmax: Maximum concentration; AUC₀₋₂₄: Area under the concentration-time curve from 0 to 24 hours.

Table 2: Ocular Tissue Drug Levels in Pigmented Rabbits (Multiple Dosing for 21 Days)[3]
Ocular TissueDorzolamide (2%) (µg/g or mL)This compound (1%) (µg/g or mL)Fold Difference (Dorzolamide/Brinzolamide)
Aqueous Humor ~10.0~3.1~3.2
Anterior Vitreous ~0.19~0.08~2.4
Posterior Vitreous ~0.09~0.02~4.5
Optic Nerve ~0.26~0.05~5.2
Table 3: Effect on Intraocular Pressure (IOP) in Healthy Cats
TreatmentMean IOP Reduction (mmHg)95% Confidence Interval
Dorzolamide 2% (q8h) -2.33-2.71 to -1.94
This compound 1% (q8h) -1.91-2.30 to -1.53

Data from a prospective, randomized, double-blinded study. The difference in IOP reduction between dorzolamide and this compound was not statistically significant.

Table 4: Effect on Optic Nerve Head (ONH) Blood Flow in Dutch-Belted Rabbits[4]
Treatment% Increase in ONH Blood Flow from Baseline
This compound 2% 11.2 ± 1.8%
Dorzolamide 2% 8.4 ± 4.3%

Measurements were taken after 1 week of twice-daily topical administration. The difference between the two treatment groups was not statistically significant.[3]

Table 5: Ex Vivo Vasodilation of Rabbit Ciliary Arteries[2]
Compound (at 1 mmol/L)% Relaxation of High-K+ Pre-contracted Arteries
This compound 46.1 ± 9.0%
Dorzolamide 27.7 ± 5.2%

Experimental Protocols

Ocular Pharmacokinetics in Rabbits

This protocol is based on a study comparing the ocular tissue distribution of dorzolamide and this compound.[4]

G cluster_animal_prep Animal Preparation and Dosing cluster_sample_collection Sample Collection cluster_analysis Analysis animal Pigmented Rabbits (1.8-3 kg) dosing Single or Multiple Topical Doses (30 µL of 2% Dorzolamide or 1% this compound) animal->dosing euthanasia Euthanasia at Predetermined Time Points (up to 24h for single dose; 7, 14, 21 days for multiple) dosing->euthanasia dissection Ocular Tissue Dissection (Cornea, Aqueous Humor, Sclera, Retina, Vitreous, Optic Nerve) euthanasia->dissection lcms Drug Level Measurement (LC-MS/MS) dissection->lcms pk_analysis Pharmacokinetic Analysis (Cmax, AUC) lcms->pk_analysis

Experimental Workflow for Pharmacokinetic Studies.
  • Animal Model: Male Dutch Belted rabbits (1.8-3 kg) were used. The studies adhered to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.[4]

  • Dosing Regimen:

    • Single Dose Study: A single 30 µL topical dose of 2% dorzolamide ophthalmic solution was administered to one eye, and 1% this compound ophthalmic suspension to the contralateral eye.

    • Multiple Dose Study: Rabbits received 30 µL of the respective drugs twice daily with an 8-hour interval for 7, 14, or 21 days.[4]

  • Sample Collection: At predetermined time points, rabbits were euthanized. Ocular tissues (cornea, aqueous humor, conjunctiva, anterior and posterior sclera, anterior and posterior retina, anterior and posterior vitreous humor, and optic nerve) were dissected and collected.[4]

  • Analytical Method: Drug concentrations in the tissue samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including maximum concentration (Cmax) and area under the concentration-time curve (AUC), were determined by noncompartmental analysis.[4]

Measurement of Optic Nerve Head (ONH) Blood Flow

This protocol is based on a study that utilized laser Doppler flowmetry in rabbits.[3]

  • Animal Model: Acepromazine-tranquilized Dutch-belted rabbits were used in a three-way crossover study design (this compound, dorzolamide, and vehicle).[3]

  • Instrumentation: A fundus camera-based laser Doppler flowmeter (LDF) was used to measure microvascular ONH blood flow.

  • Procedure:

    • Baseline measurements of ONH blood flow were taken before the initiation of treatment.

    • Animals were treated twice daily for 7 days with one drop of 2% this compound, 2% dorzolamide, or vehicle in the right eye.[3]

    • On the 8th day, 90 minutes after the morning dose, ONH blood flow was measured again.

    • A washout period of 7-14 days was allowed between each treatment arm of the crossover study.[3]

  • Data Analysis: The percentage change in ONH blood flow from baseline was calculated for each treatment group.

Ex Vivo Measurement of Ciliary Artery Vasodilation

This protocol is based on a study investigating the direct effects of carbonic anhydrase inhibitors on isolated rabbit ocular arteries.[2]

  • Tissue Preparation: Rabbit ocular ciliary arteries were isolated.

  • Mounting: Vascular ring segments were mounted on a myograph system for isometric tension recording.

  • Pre-contraction: The arterial rings were pre-contracted with a high-potassium solution to induce maximal contraction.

  • Drug Application: this compound and dorzolamide were added to the bath in a concentration-dependent manner.

  • Data Acquisition: The relaxation of the arterial rings was recorded as a percentage of the pre-contracted tension.

Comparative Summary and Discussion

Efficacy in IOP Reduction

Preclinical data from studies in healthy cats demonstrate that both this compound 1% and dorzolamide 2% significantly reduce IOP. While dorzolamide showed a slightly greater mean IOP reduction in one study, the difference was not statistically significant, suggesting comparable efficacy in this animal model.

Ocular Pharmacokinetics and Bioavailability

A key differentiator observed in preclinical rabbit models is the ocular distribution of the two drugs. Following topical administration, dorzolamide generally achieves higher concentrations in most ocular tissues, including the aqueous humor, sclera, retina, and optic nerve, compared to this compound.[4] This difference is particularly pronounced in the optic nerve, where dorzolamide levels were found to be up to 9-fold higher after a single dose and over 5-fold higher after multiple doses.[4] This may be attributed to the higher concentration of the dorzolamide formulation (2% vs. 1%) and its greater aqueous solubility at physiological pH.[4]

Effects on Ocular Blood Flow

Both this compound and dorzolamide have been shown to increase optic nerve head blood flow in rabbits.[3][5] One comparative study in rabbits found that after one week of treatment, this compound 2% and dorzolamide 2% produced statistically similar increases in ONH blood flow (11.2% and 8.4% respectively).[3] However, an ex vivo study on isolated rabbit ciliary arteries suggested that this compound may have a more potent direct vasodilatory effect than dorzolamide at the same concentration.[2] The enhanced ocular blood flow is a potential secondary benefit of these drugs, independent of their IOP-lowering effect, which could be neuroprotective in glaucoma.

cluster_drugs Topical CAIs cluster_effects Ocular Hemodynamic Effects This compound This compound IOP_Reduction IOP Reduction This compound->IOP_Reduction Direct_Vasodilation Direct Vasodilation This compound->Direct_Vasodilation This compound->Direct_Vasodilation Potentially Greater Effect (ex vivo) Dorzolamide Dorzolamide Dorzolamide->IOP_Reduction Dorzolamide->Direct_Vasodilation Increased_ONH_Flow Increased Optic Nerve Head Blood Flow IOP_Reduction->Increased_ONH_Flow Contributes to Direct_Vasodilation->Increased_ONH_Flow Contributes to

Dual Effects on Ocular Hemodynamics.
Ocular Comfort and Formulation

A notable difference between the two drugs, primarily highlighted in clinical settings but rooted in their formulation, is ocular comfort. This compound is formulated as a suspension at a physiological pH of approximately 7.5. In contrast, dorzolamide is an aqueous solution with a more acidic pH. This difference in pH is considered a primary reason for the greater ocular comfort and reduced stinging and burning reported with this compound instillation.[1] While preclinical models to quantitatively assess ocular comfort are not widely reported, this formulation difference is a critical factor in their preclinical profiles.

Conclusion

In preclinical models, both this compound and dorzolamide are effective topical carbonic anhydrase inhibitors that lower intraocular pressure by reducing aqueous humor production. Their efficacy in IOP reduction appears to be comparable. Both agents also demonstrate a beneficial effect on ocular blood flow, which may offer additional neuroprotective advantages.

Key differences lie in their pharmacokinetic profiles and formulation. Dorzolamide exhibits greater penetration into most ocular tissues, including the optic nerve, which may have implications for its effects on posterior segment structures. Conversely, this compound's formulation at a physiological pH contributes to a superior ocular comfort profile, a factor that can significantly influence patient adherence in a clinical setting. These preclinical findings provide a valuable foundation for researchers and drug development professionals in understanding the distinct characteristics of these two important anti-glaucoma medications.

References

A Comparative Analysis of Brinzolamide and Timolol in Ocular Hypertension and Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

In the management of elevated intraocular pressure (IOP), a key risk factor for glaucoma, clinicians have a range of pharmacological agents at their disposal. Among these, the carbonic anhydrase inhibitor Brinzolamide and the beta-blocker Timolol are frequently utilized, both as monotherapies and in combination. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a non-competitive, reversible inhibitor of carbonic anhydrase II (CA-II), an enzyme abundant in the ciliary processes of the eye.[1][2][3][4] By inhibiting CA-II, this compound reduces the formation of bicarbonate ions, which in turn slows the production of aqueous humor and consequently lowers IOP.[1][2][3][4]

Timolol is a non-selective beta-adrenergic antagonist.[5] Its primary mechanism of action in the eye is to reduce the production of aqueous humor by the ciliary body.[5][6] Some evidence also suggests that it may increase the outflow of aqueous humor.[7]

Signaling Pathway Overview

The distinct mechanisms of action of this compound and Timolol are visually represented in the following diagrams:

cluster_this compound This compound Signaling Pathway This compound This compound CAII Carbonic Anhydrase II (in Ciliary Epithelium) This compound->CAII Inhibits Bicarbonate Bicarbonate Production CAII->Bicarbonate Catalyzes AqueousHumor_B Aqueous Humor Production Bicarbonate->AqueousHumor_B Reduces IOP_B Intraocular Pressure AqueousHumor_B->IOP_B Decreases cluster_timolol Timolol Signaling Pathway Timolol Timolol BetaReceptors Beta-Adrenergic Receptors (in Ciliary Body) Timolol->BetaReceptors Blocks AqueousHumor_T Aqueous Humor Production BetaReceptors->AqueousHumor_T Reduces IOP_T Intraocular Pressure AqueousHumor_T->IOP_T Decreases cluster_workflow Typical Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (if applicable) Screening->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 8-12 weeks) Randomization->Treatment FollowUp Follow-up Visits (IOP Measurement, Safety Assessment) Treatment->FollowUp FinalVisit Final Visit (Efficacy & Safety Analysis) FollowUp->FinalVisit

References

Brinzolamide's Ocular Hypotensive Effects: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the intraocular pressure-lowering effects of Brinzolamide, with direct comparisons to other leading glaucoma therapies, supported by experimental data.

This compound, a potent inhibitor of carbonic anhydrase II (CA-II), is a widely prescribed therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its mechanism of action involves the suppression of aqueous humor formation in the ciliary body, thereby lowering IOP. This guide provides a detailed in vivo comparison of this compound's efficacy against other commonly used IOP-lowering agents, including the carbonic anhydrase inhibitor Dorzolamide, the beta-blocker Timolol, and the prostaglandin analog Latanoprost.

Mechanism of Action: A Targeted Approach to IOP Reduction

This compound's primary pharmacological target is the carbonic anhydrase enzyme within the ciliary processes of the eye. By inhibiting CA-II, this compound reduces the formation of bicarbonate ions, which in turn decreases fluid transport and ultimately lowers the rate of aqueous humor secretion.[1][2][3] This targeted action effectively reduces intraocular pressure, a major risk factor in the pathogenesis of glaucomatous optic nerve damage.[3]

cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase II HCO3_H HCO3- + H+ H2CO3->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Fluid Transport IOP Reduced Intraocular Pressure AqueousHumor->IOP Leads to This compound This compound This compound->Inhibition Inhibition->H2CO3 Inhibition cluster_workflow Experimental Workflow for In Vivo IOP Study Acclimatization Animal Acclimatization Baseline Baseline IOP Measurement Acclimatization->Baseline Randomization Randomization (Treatment Groups) Baseline->Randomization Administration Drug Administration Randomization->Administration Post_Treatment Post-Treatment IOP Measurement Administration->Post_Treatment Analysis Data Analysis & Interpretation Post_Treatment->Analysis cluster_comparison Performance Comparison This compound This compound Dorzolamide Dorzolamide This compound->Dorzolamide Similar Efficacy, Better Tolerability Timolol Timolol This compound->Timolol Comparable Efficacy Latanoprost Latanoprost (Adjunct) This compound->Latanoprost Significant Additive Effect

References

Brinzolamide in Combination with Prostaglandin Analogs: A Comparative Guide for Ocular Hypotensive Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of brinzolamide combination therapy with prostaglandin analogs (PGAs) against other therapeutic alternatives for managing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. The following sections present quantitative data from clinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and research workflows to support evidence-based decision-making in ophthalmic drug development.

Data Presentation: Efficacy and Safety of Combination Therapies

The efficacy of this compound as an adjunctive therapy to PGAs has been evaluated in numerous clinical trials. When combined, these agents offer a dual mechanism of action to lower IOP: this compound decreases aqueous humor production, while PGAs increase uveoscleral outflow.[1][2] This combination has been shown to provide significant additional IOP reduction compared to PGA monotherapy.

Table 1: Intraocular Pressure Reduction with this compound as Adjunctive Therapy to Prostaglandin Analogs
Treatment ComparisonBaseline IOP (on PGA)Mean IOP Reduction from BaselineStudy DurationReference
This compound 1% + PGA vs. Vehicle + PGA22.8 mmHg-5.59 mmHg vs. -2.15 mmHg6 Weeks[3][4]
This compound 1% + Travoprost vs. Timolol 0.5% + TravoprostNot specifiedAdditional 3.2-3.4 mmHg vs. 3.2-4.2 mmHgNot specified
This compound 1%/Brimonidine 0.2% + PGA vs. Vehicle + PGA22.8 mmHg-5.59 mmHg6 Weeks[3][4]
Table 2: Comparison of this compound and Dorzolamide as Adjunctive Therapy to Prostaglandin Analogs
Outcome MeasureThis compound + PGADorzolamide + PGAp-valueReference
IOP Reduction (Weighted Mean Difference) [5][6]
- at 9 am-0.04 mmHgp=0.59[5][6]
- at 12 pm-0.01 mmHgp=0.94[5][6]
- at 4 pm0 mmHgp=0.95[5][6]
Mean Diurnal IOP (Weighted Mean Difference) 0.07 mmHgp=0.63[5][6]
Mean IOP Reduction from Baseline (after 4 months) [7][8]
- at 10 am3.4 mmHg (16%)3.4 mmHg (16%)>0.05[7][8]
- at 4 pm2.6 mmHg (13%)2.8 mmHg (14%)>0.05[7][8]
Table 3: Adverse Events Associated with this compound and Dorzolamide as Adjunctive Therapy
Adverse EventThis compound + PGADorzolamide + PGAKey FindingsReference
Ocular Discomfort (Stinging/Burning)Lower IncidenceHigher IncidenceThis compound is associated with significantly less ocular discomfort.[5][9][10]
Blurred VisionMore FrequentLess FrequentThis compound may cause transient blurred vision upon instillation.[5]
Taste Abnormality (Dysgeusia)Higher IncidenceHigher IncidenceBoth medications are associated with a bitter taste.[5]
Ocular HyperemiaLess Frequent (than Brimonidine)Not specifiedThis compound shows a lower incidence of redness compared to brimonidine.[5]

Experimental Protocols

The following sections detail the methodologies of key clinical trials that have compared this compound combination therapies.

Protocol 1: Randomized, Controlled, Investigator-Masked, Parallel-Group Clinical Trial Comparing Brimonidine, Dorzolamide, and this compound as Adjunctive Therapy to a Prostaglandin Analog
  • Objective: To compare the efficacy of brimonidine, dorzolamide, and this compound in reducing IOP when used as adjunctive therapy to a PGA.[7][8]

  • Study Design: A randomized, controlled, investigator-masked, single-site, parallel-group clinical trial.[7][8]

  • Participants: 120 patients with open-angle glaucoma or ocular hypertension with inadequate IOP control after at least 6 weeks of monotherapy with a once-daily PGA (bimatoprost, latanoprost, or travoprost).[7][8]

  • Intervention: Patients were randomly assigned to receive adjunctive treatment with thrice-daily brimonidine tartrate 0.15% (n=41), dorzolamide hydrochloride 2% (n=40), or this compound 1% (n=39) for 4 months.[7][8]

  • Primary Outcome Measures: IOP was measured at 10 am and 4 pm at baseline, month 1, and month 4.[7][8]

Protocol 2: Prospective, Multicenter, Open-Label, Single-Arm, Phase IV Clinical Trial of this compound 1%/Timolol 0.5% Fixed Combination as Adjunctive Therapy to Prostaglandin Analogs
  • Objective: To evaluate the safety and efficacy of adding a fixed combination of this compound 1%/timolol 0.5% to PGA monotherapy in patients requiring additional IOP reduction.[11]

  • Study Design: A prospective, multicenter, open-label, single-arm, Phase IV clinical trial.[11]

  • Participants: Patients with primary open-angle glaucoma, pigment dispersion glaucoma, or ocular hypertension currently treated with a PGA but requiring additional IOP reduction.[11]

  • Intervention: Patients were administered this compound 1%/timolol 0.5% twice daily as adjunctive therapy to their current PGA monotherapy for 12 weeks.[11]

  • Primary Outcome Measures: The primary objective was to examine the IOP-lowering efficacy of the this compound-timolol fixed combination when used as adjunctive therapy.[11]

Mandatory Visualization

The following diagrams illustrate the mechanism of action and a typical experimental workflow.

cluster_ciliary Ciliary Epithelium cluster_outflow Aqueous Outflow Pathways CAII Carbonic Anhydrase II (CA-II) Bicarbonate Bicarbonate (HCO3-) Production CAII->Bicarbonate Catalyzes This compound This compound This compound->CAII Inhibits AqueousHumor Aqueous Humor Production Bicarbonate->AqueousHumor Drives IOP Intraocular Pressure AqueousHumor->IOP Increases Uveoscleral Uveoscleral Outflow Uveoscleral->IOP Decreases PGA Prostaglandin Analogs PGA->Uveoscleral Increases

Caption: Mechanism of Action of this compound and Prostaglandin Analogs.

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment Treatment Period cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout of Prior Medications Screening->Washout Baseline Baseline IOP Measurement (on PGA monotherapy) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound + PGA Randomization->GroupA GroupB Group B: Alternative Therapy + PGA Randomization->GroupB FollowUp Follow-up Visits (e.g., Week 4, Week 8, Week 12) GroupA->FollowUp GroupB->FollowUp Efficacy Efficacy Analysis (IOP Reduction) FollowUp->Efficacy Safety Safety Analysis (Adverse Events) FollowUp->Safety

Caption: Typical Experimental Workflow for a Comparative Clinical Trial.

References

Brinzolamide: An In Vitro Comparison of Carbonic Anhydrase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Brinzolamide's in vitro performance in inhibiting carbonic anhydrase II (CA-II) against other commercially available inhibitors. The data presented is supported by established experimental protocols to assist in the evaluation and selection of appropriate research tools.

Performance Comparison of Carbonic Anhydrase II Inhibitors

This compound demonstrates potent and selective inhibition of carbonic anhydrase II, a key enzyme in various physiological processes, including aqueous humor secretion in the eye. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative CA-II inhibitors, providing a clear comparison of their in vitro efficacy.

CompoundIC50 for Carbonic Anhydrase II (nM)
This compound~3.2[1][2][3]
Dorzolamide~0.18[2][4]
Acetazolamide~130[5]
Methazolamide~8.1[6]
EthoxzolamideKi of ~1[3]

Mechanism of Action: Carbonic Anhydrase II Inhibition

Carbonic anhydrase II catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. Inhibitors like this compound bind to the zinc ion within the enzyme's active site, preventing the binding of substrate molecules and thereby blocking its catalytic activity. This mechanism is crucial in therapeutic areas such as glaucoma treatment, where reducing bicarbonate formation leads to decreased aqueous humor production and a subsequent lowering of intraocular pressure.

sub CO₂ + H₂O ca2 Carbonic Anhydrase II (CA-II) sub->ca2 Binds to active site pro H₂CO₃ ⇌ H⁺ + HCO₃⁻ ca2->pro Catalyzes reaction brin This compound (Inhibitor) brin->ca2 Inhibits

Figure 1: Simplified signaling pathway of Carbonic Anhydrase II inhibition by this compound.

Experimental Protocols

The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against carbonic anhydrase II. This protocol is based on the colorimetric measurement of the esterase activity of CA-II using p-nitrophenyl acetate as a substrate.

Materials and Reagents:

  • Human Carbonic Anhydrase II (purified)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • This compound and other test inhibitors

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of human Carbonic Anhydrase II in Tris-HCl buffer.

    • Prepare a stock solution of p-nitrophenyl acetate in acetonitrile.

    • Prepare stock solutions of this compound and other inhibitors in DMSO. Serially dilute the inhibitor stock solutions to obtain a range of concentrations for IC50 determination.

  • Enzyme Inhibition Assay:

    • In a 96-well microplate, add the Tris-HCl buffer.

    • Add the inhibitor solution at various concentrations to the respective wells. Include a control well with DMSO but no inhibitor.

    • Add the Carbonic Anhydrase II solution to all wells except for the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the p-nitrophenyl acetate solution to all wells.

    • Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode. The hydrolysis of p-NPA by CA-II produces p-nitrophenol, which is yellow and absorbs at 400 nm.

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

      • % Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model). The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents: - CA-II Solution - p-NPA Solution - Inhibitor Dilutions plate Add to 96-well plate: 1. Buffer 2. Inhibitor 3. CA-II reagents->plate incubate Pre-incubate plate->incubate start Add p-NPA to start reaction incubate->start read Measure Absorbance (400 nm) in kinetic mode start->read rate Calculate Reaction Rates (V₀) read->rate inhibition Calculate % Inhibition rate->inhibition ic50 Plot Dose-Response Curve & Determine IC50 inhibition->ic50

Figure 2: Experimental workflow for determining the IC50 of a carbonic anhydrase II inhibitor.

References

Fixed-Dose Brinzolamide-Brimonidine Combination: A Comparative Guide to Efficacy in Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of open-angle glaucoma and ocular hypertension frequently necessitates combination therapy to achieve target intraocular pressure (IOP) and mitigate the risk of vision loss. The fixed-dose combination of brinzolamide 1% and brimonidine 0.2% offers a simplified treatment regimen by incorporating two agents with distinct mechanisms of action into a single formulation. This guide provides an objective comparison of this combination's performance against other therapeutic alternatives, supported by experimental data from clinical trials.

Mechanism of Action

The fixed-dose combination of this compound and brimonidine lowers intraocular pressure through a dual mechanism. This compound, a carbonic anhydrase inhibitor, reduces the production of aqueous humor in the ciliary body.[1][2] Brimonidine, an alpha-2 adrenergic agonist, also decreases aqueous humor production and enhances its outflow through the uveoscleral pathway.[2][3]

cluster_ciliary_body Ciliary Body Epithelium cluster_outflow Aqueous Humor Outflow Pathways CA Carbonic Anhydrase HCO3 Bicarbonate Production CA->HCO3 Catalyzes AH_Prod Aqueous Humor Production HCO3->AH_Prod Leads to IOP Reduced Intraocular Pressure Uveoscleral_Outflow Uveoscleral Outflow This compound This compound This compound->CA Inhibits Brimonidine Brimonidine Brimonidine->AH_Prod Decreases Brimonidine->Uveoscleral_Outflow Increases

Mechanism of Action of this compound/Brimonidine Combination.

Comparative Efficacy in IOP Reduction

Clinical studies have demonstrated that the fixed-dose combination of this compound and brimonidine is more effective at lowering IOP compared to either of its individual components administered as monotherapy.[4][5] Furthermore, its efficacy has been benchmarked against other commonly prescribed fixed-dose combinations.

Table 1: Comparison of Mean IOP Reduction with this compound/Brimonidine vs. Monotherapy

Treatment GroupBaseline Mean IOP (mmHg)Mean IOP at 3 Months (mmHg)Mean IOP Reduction from Baseline (mmHg)
This compound/Brimonidine21.0 - 26.016.3 - 19.84.7 - 6.2
This compound 1%21.0 - 26.019.3 - 20.91.7 - 5.7
Brimonidine 0.2%21.0 - 26.017.9 - 22.53.1 - 3.5

Data synthesized from a phase 3, double-masked, multicenter study.[4]

Table 2: Comparison of Mean IOP Reduction with this compound/Brimonidine vs. Other Fixed-Dose Combinations

Treatment GroupDurationMean Morning IOP Reduction (mmHg)Mean Afternoon IOP Reduction (mmHg)
This compound/Brimonidine12 weeks8.4 ± 1.97.9 ± 1.6
Dorzolamide/Timolol12 weeks7.0 ± 2.88.6 ± 2.7
This compound/Brimonidine1 monthNot specifiedNot specified
Latanoprost/Timolol1 monthNot specifiedNot specified

Data from separate comparative studies.[6][7][8] A study comparing this compound/Brimonidine to Dorzolamide/Timolol found a statistically significant difference in morning IOP reduction at 12 weeks (p=0.0343), favoring this compound/Brimonidine.[6][7] However, there was no significant difference in the afternoon readings.[6][7] When compared to Latanoprost-Timolol, no statistically significant difference in mean IOP was observed at 1 month.[8]

Adjunctive Therapy

The fixed-dose combination of this compound/brimonidine has also been evaluated as an adjunctive therapy for patients whose IOP is not adequately controlled with prostaglandin analogs (PGAs) alone.

Table 3: Efficacy of this compound/Brimonidine as Adjunctive Therapy to Travoprost

Treatment GroupBaseline Mean Diurnal IOP on Travoprost (mmHg)Mean Diurnal IOP at Week 6 (mmHg)Mean Change from Baseline (mmHg)
This compound/Brimonidine + Travoprost≥21 and <3217.6 ± 0.4-3.2 ± 0.5
Vehicle + Travoprost≥21 and <3220.7 ± 0.4Not specified

Data from a multicenter, randomized, double-masked, parallel-group phase 4 clinical trial.[9] The addition of the this compound/brimonidine combination to travoprost therapy resulted in a statistically significant reduction in mean diurnal IOP compared to the addition of a vehicle (P < .0001).[9]

Experimental Protocols

The clinical trials cited in this guide generally follow a prospective, randomized, and often double-masked design. Below is a generalized workflow for such a study.

Start Patient Recruitment (POAG or OHT) Washout Washout of Prior Glaucoma Medications Start->Washout Baseline Baseline Measurements (IOP, Visual Acuity, etc.) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound/Brimonidine Randomization->GroupA Arm 1 GroupB Group B: Comparator Drug Randomization->GroupB Arm 2 FollowUp Follow-up Visits (e.g., Week 2, 6, 12) GroupA->FollowUp GroupB->FollowUp Measurements IOP and Safety Assessments at each visit FollowUp->Measurements Measurements->FollowUp DataAnalysis Data Analysis (Statistical Comparison) Measurements->DataAnalysis End of Study Conclusion Conclusion on Efficacy and Safety DataAnalysis->Conclusion

Generalized Clinical Trial Workflow for Glaucoma Medication.

A specific example is a 1-year prospective study comparing this compound-Brimonidine with Latanoprost-Timolol in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).[8] Participants aged 40-60 with a baseline IOP >21 mm Hg were enrolled.[8] One group received the this compound/brimonidine combination, while the other received the latanoprost/timolol combination.[8] Efficacy was assessed by measuring the difference in IOP from baseline at 1 month, and mean diurnal variations at 3 and 6 months.[8]

Another key study was a phase 3, double-masked, multicenter trial with a three-month safety extension.[5] Patients were randomized to receive either the fixed-dose combination of this compound/brimonidine, this compound alone, or brimonidine alone, three times daily for six months.[5] IOP measurements were taken at multiple time points throughout the day at each follow-up visit to assess efficacy.[5] Safety assessments included monitoring for adverse events, and changes in visual acuity, and other ocular and cardiac parameters.[5]

Safety and Tolerability

The safety profile of the fixed-dose combination of this compound and brimonidine is consistent with that of its individual components.[4][5]

Table 4: Common Adverse Events Associated with this compound/Brimonidine

Adverse EventFrequency
Blurred/abnormal visionCommon[10]
Eye irritation/redness/discomfortCommon[10]
Bad taste in the mouth (dysgeusia)Common[10]
Dry mouthCommon[10]
Drowsiness/DizzinessCommon[10]
Allergic reactions (e.g., eye allergy, conjunctivitis)Reported[11]

In a six-month study, treatment-related adverse events were reported in 33.0% of patients receiving the fixed-dose combination, compared to 18.8% for this compound alone and 24.7% for brimonidine alone.[5] The most frequent treatment-related adverse events for the combination were eye irritation (6.3%), eye allergy (6.3%), and conjunctivitis (5.0%).[11] It is important to note that severe CNS-related adverse events, such as severe somnolence and hypotension, have been reported in some patients, likely related to the brimonidine component.[12]

Conclusion

The fixed-dose combination of this compound and brimonidine is an effective therapeutic option for lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Its efficacy is superior to its individual components and comparable to other fixed-dose combinations. The convenience of a single bottle may also contribute to improved patient adherence to treatment. As with any medication, the potential for adverse effects should be carefully considered in the context of the patient's overall health and concurrent medications.

References

Brinzolamide in Glaucoma Treatment: A Meta-Analysis of Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of Brinzolamide's performance against other leading glaucoma therapies, supported by extensive clinical data and detailed experimental methodologies.

This compound, a potent carbonic anhydrase inhibitor, is a widely prescribed topical agent for the management of elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1] Its primary mechanism of action involves the inhibition of carbonic anhydrase II in the ciliary processes of the eye.[2][3] This inhibition reduces the formation of bicarbonate ions, which in turn suppresses aqueous humor secretion and lowers IOP.[1][2] This guide provides a detailed comparison of this compound's efficacy and safety profile with other common glaucoma medications, based on a meta-analysis of multiple clinical studies.

Comparative Efficacy of this compound

The primary measure of efficacy for glaucoma medications is the reduction of intraocular pressure (IOP). Meta-analyses of randomized controlled trials have consistently demonstrated the IOP-lowering capabilities of this compound, both as a monotherapy and as an adjunctive treatment.[4][5][6]

As a monotherapy, this compound 1% has shown a mean IOP reduction ranging from 13.2% to 21.8%.[6] When compared to other agents, its efficacy is comparable to dorzolamide 2% but less than timolol 0.5%.[6][7]

When used as an add-on therapy to prostaglandin analogues (PGAs) or β-blockers, this compound provides a significant additional reduction in IOP.[4][5][8] A systematic review and meta-analysis of 26 trials involving 5,583 patients found no significant difference in the IOP-lowering effect between this compound and timolol when added to PGAs at various time points throughout the day.[4][8] Similarly, this compound was as effective as dorzolamide in reducing IOP in the same adjunctive setting.[4][8]

Comparisons with brimonidine have shown varied results depending on the dosing frequency. Twice-daily (b.i.d.) this compound was found to be superior to b.i.d. brimonidine in lowering IOP at certain time points, while thrice-daily (t.i.d.) brimonidine was more effective than t.i.d. This compound.[4][5][8]

Below is a summary of the comparative efficacy of this compound as an adjunctive therapy:

Comparison Dosage Time Point Outcome P-value
This compound vs. Timolol (add-on to PGAs)-9 am, 12 pm, 4 pmNo significant differenceP > 0.05[4][8]
This compound vs. Dorzolamide (add-on to PGAs)-9 am, 12 pm, 4 pmNo significant differenceP > 0.05[4][8]
This compound vs. Brimonidine (add-on to PGAs)b.i.d.9 amThis compound more effectiveP < 0.0001[4][8]
This compound vs. Brimonidine (add-on to PGAs)t.i.d.12 pmBrimonidine more effectiveP = 0.02[4][5][8]
This compound vs. Brimonidine (add-on to PGAs)b.i.d.4 pmThis compound more effectiveP = 0.0003[4][5][8]
This compound vs. Brimonidine (add-on to PGAs)t.i.d.4 pmBrimonidine more effectiveP < 0.0001[4][5][8]

Safety and Tolerability Profile

This compound is generally well-tolerated, with most adverse events being localized, transient, and of mild to moderate severity.[6] A meta-analysis comparing the safety of this compound to other glaucoma medications revealed the following key findings:

Adverse Event This compound vs. Dorzolamide This compound vs. Timolol This compound vs. Brimonidine
Taste Abnormality Higher incidence with both[8]--
Blurred Vision More frequent with this compound[8][9]More frequent with Timolol[8]More frequent with this compound[9]
Ocular Discomfort/Pain More frequent with Dorzolamide[8]--
Conjunctival/Ocular Hyperemia No significant difference[9]Less frequent with Timolol[8]More frequent with Brimonidine[8]
Conjunctivitis, Eye Pruritus, Foreign Body Sensation No significant differences[4]No significant differences[4]No significant differences[4]

Overall, there were no significant differences in the incidence of treatment-related adverse events when comparing this compound with timolol, dorzolamide, and brimonidine.[4]

Experimental Protocols

The data presented in this guide are derived from numerous randomized controlled trials (RCTs). The general methodology for these trials is outlined below.

Typical Clinical Trial Workflow for this compound Evaluation

G cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment cluster_analysis Data Analysis screening Patient Screening (OAG or OHT) washout Washout of Prior IOP-Lowering Meds (5-28 days) screening->washout eligibility Baseline IOP Measurement (≥21 and <28 mmHg) washout->eligibility randomization Randomization (1:1) eligibility->randomization brinzolamide_arm This compound Group (e.g., b.i.d. or t.i.d.) randomization->brinzolamide_arm Arm 1 comparator_arm Comparator Group (e.g., Timolol, Dorzolamide, Brimonidine, or Vehicle) randomization->comparator_arm Arm 2 followup_visits Follow-up Visits (e.g., Week 2, 6, Month 3, 6) brinzolamide_arm->followup_visits comparator_arm->followup_visits iop_measurement IOP Measurement at Multiple Time Points (e.g., 9 am, 11 am, 4 pm) followup_visits->iop_measurement safety_assessment Adverse Event Monitoring followup_visits->safety_assessment primary_endpoint Primary Endpoint Analysis (Mean Change in Diurnal IOP) iop_measurement->primary_endpoint secondary_endpoint Secondary Endpoint Analysis (Adverse Event Rates) safety_assessment->secondary_endpoint

Caption: A generalized workflow of a randomized controlled clinical trial comparing this compound with a comparator drug.

Key Methodological Components:
  • Study Design: Prospective, multicenter, double-masked, parallel-group, randomized clinical trials are the gold standard.[10][11]

  • Participants: Patients are typically adults (≥18 years) with a diagnosis of open-angle glaucoma (OAG) or ocular hypertension (OHT).[10] Inclusion criteria often specify a baseline IOP within a certain range (e.g., ≥22 mm Hg and ≤34 mm Hg) and may require a washout period for any pre-existing ocular hypotensive medications.[12]

  • Intervention: Patients are randomized to receive either this compound (often 1% suspension) or a comparator drug (e.g., timolol, dorzolamide, brimonidine, or vehicle).[10][11] The dosing regimen (e.g., twice or three times daily) is a critical parameter.[11]

  • Outcome Measures: The primary efficacy endpoint is typically the mean change in diurnal IOP from baseline at various follow-up visits.[11] IOP measurements are taken at multiple time points during the day to assess 24-hour control.[10] Safety and tolerability are assessed by monitoring and recording all adverse events.[10]

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect is rooted in its ability to inhibit carbonic anhydrase, a key enzyme in the production of aqueous humor.

G cluster_ciliary_epithelium Ciliary Epithelium CO2_H2O CO2 + H2O CarbonicAnhydrase Carbonic Anhydrase II CO2_H2O->CarbonicAnhydrase Catalyzes HCO3_H H+ + HCO3- CarbonicAnhydrase->HCO3_H AqueousHumor Aqueous Humor Secretion HCO3_H->AqueousHumor Drives IOP Intraocular Pressure AqueousHumor->IOP Increases This compound This compound This compound->CarbonicAnhydrase Inhibits

Caption: Signaling pathway illustrating this compound's inhibition of carbonic anhydrase to reduce aqueous humor production.

Inhibition of carbonic anhydrase II by this compound slows the formation of bicarbonate ions from carbon dioxide and water.[2][13] This reduction in bicarbonate leads to a decrease in fluid transport and, consequently, a reduction in the secretion of aqueous humor, which ultimately lowers intraocular pressure.[2]

References

Safety Operating Guide

Proper Disposal of Brinzolamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides detailed procedural guidance for the proper disposal of Brinzolamide, ensuring compliance with safety regulations and minimizing environmental impact. Adherence to these protocols is essential for protecting personnel and the surrounding ecosystem.

Disposal Procedures for this compound in a Laboratory Setting

Disposal of this compound, as with any chemical, must be handled with care and in accordance with local, state, and federal regulations. The following steps provide a general guideline for its disposal in a research or drug development environment.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound powder should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing boats, or absorbent pads used for spills, should also be considered chemical waste.

  • Segregation: Keep this compound waste separate from other waste streams to avoid unintended chemical reactions.

Step 2: Containment

  • Collect all this compound waste in a suitable, clearly labeled, and closed container.[1][2]

  • The container should be in good condition and compatible with the chemical.

Step 3: Disposal Method

  • The primary recommended method for this compound disposal is through a licensed chemical destruction facility.[1]

  • Controlled incineration with flue gas scrubbing is an appropriate method of destruction.[1][3][4]

  • Crucially, do not discharge this compound into sewer systems or waterways. [1] Discharge into the environment must be avoided.[1][2]

Step 4: Handling Spills

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1][2]

  • Wear appropriate personal protective equipment (PPE), including gloves, and eye and skin protection.[1]

  • Prevent further leakage if it is safe to do so.[1][2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

Step 5: Disposal of Contaminated Packaging

  • Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Combustible packaging materials may be disposed of via controlled incineration.[1]

For unused this compound ophthalmic solutions in a non-laboratory (e.g., clinical) setting, it is recommended to utilize a medicine take-back program.[5] Do not flush this medication down the toilet.[5]

This compound: Key Data

For easy reference, the following table summarizes key quantitative and identifying information for this compound.

ParameterValue
CAS Number 138890-62-7
Molecular Formula C12H21N3O5S3
Molecular Weight 383.51 g/mol
Hazard Statement H302: Harmful if swallowed[6][7]

Methodology for Waste Handling

While specific experimental protocols for disposal are not detailed in safety data sheets, the established methodology for handling this compound waste prior to disposal involves the following:

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-impermeable gloves and eye protection, when handling this compound waste.[1]

  • Ventilation: Handle the waste in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1]

  • Containment: Promptly collect and store all waste in a designated, closed container that is clearly labeled as "this compound Waste."[1][2]

  • Storage: Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials, until it can be collected by a licensed waste disposal company.[1][2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_start cluster_classification Step 1: Classify Waste cluster_containment Step 2: Containment cluster_disposal Step 3: Final Disposal cluster_spill Spill Response start This compound Waste Generated pure Pure/Expired this compound start->pure contaminated Contaminated Materials (PPE, etc.) start->contaminated packaging Empty Packaging start->packaging spill Spill Occurs start->spill collect_chem Collect in a labeled, sealed chemical waste container pure->collect_chem contaminated->collect_chem rinse Triple-rinse container packaging->rinse incinerate Licensed Chemical Destruction (e.g., Controlled Incineration) collect_chem->incinerate recycle Recycle or Recondition rinse->recycle landfill Sanitary Landfill (after rendering unusable) rinse->landfill spill_contain Contain and collect spill in a sealed container spill->spill_contain spill_contain->incinerate

Caption: Decision workflow for this compound waste disposal.

References

Essential Safety and Operational Guide for Handling Brinzolamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Brinzolamide. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2]

Engineering Controls: Whenever possible, this compound powder should be handled within a ventilated containment system, such as a biological safety cabinet, a ventilated balance enclosure, or a glovebox, to minimize airborne particles.[1] Local exhaust ventilation should be utilized to further reduce the potential for inhalation.[2]

Eye and Face Protection: Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against dust and splashes.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.[1][2]

Skin Protection:

  • Gloves: Chemical-impermeable gloves must be worn.[3] Nitrile gloves are a common and effective choice for handling pharmaceutical powders and offer good resistance to a range of chemicals.[4] It is recommended to consider double gloving for enhanced protection.[1] Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contaminated.[3][4] Never reuse disposable gloves.[4]

  • Lab Coat/Gown: A disposable lab coat or gown is recommended to protect personal clothing.[1] For tasks with a higher potential for contamination, impervious clothing or a disposable suit should be considered.[1][2]

Respiratory Protection: Respiratory protection is critical when handling this compound powder outside of a containment system. The choice of respirator depends on the potential for airborne concentration. A dust mask or, for higher potential exposures, a full-face respirator with appropriate cartridges should be used.[2][3]

PPE Component Specification Standard/Reference
Eye Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)[3]
Face Protection Full-face shield (in addition to goggles for splash risk)OSHA 29 CFR 1910.133
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)EN 374 (EU)[3]
Body Protection Lab coat or impervious gownGeneral Laboratory Practice
Respiratory Protection Air-purifying respirator (e.g., N95) or PAPRNIOSH Certified[5][6]

Table 1: Summary of Personal Protective Equipment for this compound Handling.

Safe Handling and Storage

Handling:

  • Avoid the formation of dust and aerosols during handling.[3]

  • Ensure adequate ventilation in the work area.[1][3]

  • Wash hands thoroughly after handling the compound.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled.[2]

Storage:

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]

  • Keep it away from incompatible materials and foodstuff containers.[3]

  • The recommended storage temperature is between 4°C and 30°C (39°F to 86°F).[3]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Protocol
Eye Contact Immediately rinse with plenty of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Table 2: First Aid Procedures for this compound Exposure.

Spill and Disposal Plan

A clear and practiced plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response: In the event of a this compound spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.[1]

  • Don PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat or gown.[1]

  • Containment: Prevent further spread of the spill. For powdered spills, avoid creating dust.[1]

  • Clean-up: Carefully sweep or vacuum up the spilled material using a HEPA-filtered vacuum.[7] Place the collected material into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly to remove any residual contamination.[1]

  • Disposal: Dispose of the collected waste and contaminated cleaning materials as hazardous waste.[1]

Spill_Response_Workflow cluster_prep Preparation cluster_action Action cluster_post Post-Spill Spill Spill Occurs Evacuate Evacuate Area & Secure Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Decontaminate Decontaminate Surface Cleanup->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for handling a this compound spill.

Disposal Plan: this compound and any contaminated materials should be disposed of as hazardous waste.

  • Waste Collection: Collect waste this compound and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1]

  • Regulatory Compliance: The disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[2][8] Do not dispose of this compound down the drain.[8]

  • Licensed Disposal Company: Arrange for disposal through a licensed hazardous material disposal company.[7] This ensures that the waste is managed and treated in an environmentally responsible manner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brinzolamide
Reactant of Route 2
Brinzolamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.